2S-Hydroxyhexan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152519-33-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2S)-2-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
ZWBUSAWJHMPOEJ-YFKPBYRVSA-N |
SMILES |
CCCC(=O)C(C)O |
Isomeric SMILES |
CCCC(=O)[C@H](C)O |
Canonical SMILES |
CCCC(=O)C(C)O |
Synonyms |
3-Hexanone, 2-hydroxy-, (2S)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of 2S-Hydroxyhexan-3-one?
An In-depth Technical Guide to the Chemical Properties of (2S)-Hydroxyhexan-3-one
Abstract
(2S)-Hydroxyhexan-3-one is an α-hydroxy ketone, a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group. This structural motif makes it a valuable chiral building block in organic synthesis. α-hydroxy ketones are significant precursors for various pharmaceuticals, including antidepressants and antitumor antibiotics, as well as for pheromones and flavor compounds[1][2][3]. (2S)-Hydroxyhexan-3-one, a specific enantiomer, has been identified as a natural product in the bacterium Corynebacterium glutamicum, an industrially important microorganism used for amino acid production[4][5]. This guide provides a summary of its known chemical properties, synthesis methodologies, and biological significance, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Detailed experimental data for (2S)-Hydroxyhexan-3-one is not extensively available in the public literature. However, computational models provide valuable predicted properties for the (S)-enantiomer, its (R)-enantiomer, and the racemic mixture (2-Hydroxyhexan-3-one). These properties are essential for understanding its behavior in various chemical environments.
Table 1: Summary of Chemical Identifiers and Properties
| Property | (2S)-Hydroxyhexan-3-one | (2R)-Hydroxyhexan-3-one | Racemic 2-Hydroxyhexan-3-one | Citation(s) |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one | (2R)-2-hydroxyhexan-3-one | 2-hydroxyhexan-3-one | [4][6][7] |
| Synonyms | (S)-2-Hydroxy-3-hexanone | (R)-2-hydroxy-3-hexanone | 1-Hydroxyethyl propyl ketone | [4][6][8] |
| CAS Number | 152519-33-0 | 125850-18-2 | 54073-43-7 | [4][6][8] |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [4][8][9] |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [4][6][9] |
| InChIKey | ZWBUSAWJHMPOEJ-YFKPBYRVSA-N | ZWBUSAWJHMPOEJ-RXMQYKEDSA-N | ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | [4][6][7] |
Table 2: Computed Physicochemical Properties
| Property | (2S)-Enantiomer Value | (R)-Enantiomer Value | Racemic Value | Citation(s) |
| XLogP3-AA (LogP) | 0.5 | 0.5 | 0.5 | [4][6][7] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | [6][7] |
| Rotatable Bond Count | 3 | 3 | 3 | [6][7] |
| Exact Mass | 116.083729621 Da | 116.083729621 Da | 116.083729621 Da | [4][6][7] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | [4][6][7] |
| Heavy Atom Count | 8 | 8 | 8 | [7] |
| Complexity | 78.6 | 78.6 | 78.6 | [4][6][7] |
Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
The enantioselective synthesis of α-hydroxy ketones is a critical area of research due to their utility as chiral synthons[2]. While specific protocols for (2S)-Hydroxyhexan-3-one are not detailed in the provided literature, general and powerful methodologies can be applied. Biocatalytic methods are particularly effective, offering high regio- and stereoselectivity under mild conditions[1][2].
Experimental Protocol: Biocatalytic Reduction of a Diketone
This protocol describes a general method for producing an enantiomerically enriched α-hydroxy ketone, such as (2S)-Hydroxyhexan-3-one, using an aldo-keto reductase (AKR) enzyme. These enzymes catalyze the NADPH-dependent reduction of α-diketones[2][10].
Objective: To synthesize (2S)-Hydroxyhexan-3-one via the stereoselective reduction of 2,3-hexanedione.
Materials:
-
Substrate: 2,3-Hexanedione
-
Enzyme: A suitable aldo-keto reductase (AKR) with S-selectivity (e.g., AKR3C1, AKR5F)[10]
-
Cofactor: NADPH
-
Cofactor Regeneration System: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH)[10]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee) determination.
Methodology:
-
Reaction Setup: In a reaction vessel, prepare a buffered solution containing the substrate, 2,3-hexanedione.
-
Cofactor and Regeneration: Add NADPH to the solution along with the components of the cofactor regeneration system, G6P and G6PDH. This system ensures a continuous supply of the reduced cofactor (NADPH) required by the AKR enzyme[10].
-
Enzyme Addition: Initiate the reaction by adding the purified aldo-keto reductase enzyme or whole cells overexpressing the enzyme.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Workup: Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product, (2S)-Hydroxyhexan-3-one, using ethyl acetate.
-
Purification and Analysis: Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC or HPLC.
Biological Significance and Pathways
α-Hydroxy ketones are a functionally significant class of molecules found in numerous biological systems and are prized as intermediates in the synthesis of high-value chemicals[1][2].
Role as a Chiral Building Block
The development of efficient syntheses for enantiomerically pure α-hydroxy ketones is a major focus in the pharmaceutical industry[1]. These compounds serve as crucial building blocks for a range of biologically active molecules, including:
-
Selective inhibitors of amyloid-β protein production, relevant to Alzheimer's disease treatment[1].
-
Antitumor antibiotics such as Olivomycin A[1].
-
Pheromones and various foodstuff components[2].
The presence of two versatile functional groups, which can be readily transformed into diols, amino derivatives, or epoxides, makes them indispensable synthons in asymmetric synthesis[2].
Natural Occurrence in Corynebacterium glutamicum
(2S)-Hydroxyhexan-3-one has been identified as a natural product and metabolite in Corynebacterium glutamicum[4][5]. This bacterium is a non-pathogenic, Gram-positive soil bacterium widely used in the biotechnology industry for the large-scale production of amino acids, particularly L-glutamate and L-lysine[5]. The discovery of (2S)-Hydroxyhexan-3-one in this organism suggests its involvement in specific metabolic pathways, potentially as an intermediate in fatty acid or amino acid metabolism[5]. The study of its biosynthesis could unveil novel enzymatic functions and metabolic routes within this industrially vital microorganism[5].
Conclusion
(2S)-Hydroxyhexan-3-one is a chiral molecule of significant interest due to its role as a versatile building block in organic synthesis and its presence as a natural metabolite in the industrially relevant bacterium C. glutamicum. While comprehensive experimental data on its physical properties remains limited, computational data provides a solid foundation for its characterization. Established biocatalytic and chemical synthesis strategies for α-hydroxy ketones are applicable for its production, offering pathways to high-purity enantiomers required for pharmaceutical and fine chemical applications. Further research into its biosynthetic pathway in C. glutamicum could provide new insights into microbial metabolism and lead to novel biotechnological production methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 3. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 4. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyhexan-3-one | 54073-43-7 | Benchchem [benchchem.com]
- 6. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 9. guidechem.com [guidechem.com]
- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2S-Hydroxyhexan-3-one in Corynebacterium glutamicum: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynebacterium glutamicum, a Gram-positive soil bacterium, is a cornerstone of industrial biotechnology, primarily known for its high-yield production of amino acids. While its primary metabolic pathways are well-characterized, the landscape of its secondary metabolites remains an area of active exploration. Among these is the chiral ketone, 2S-Hydroxyhexan-3-one, a molecule with potential significance in flavor, fragrance, and as a chiral building block for pharmaceuticals. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence of this compound in C. glutamicum. Due to the scarcity of specific quantitative data and established experimental protocols for this compound in this organism, this document also presents generalized methodologies for its detection and quantification, alongside a hypothetical biosynthetic pathway based on known enzymatic reactions.
Introduction
This compound is a naturally occurring alpha-hydroxy ketone. While its presence in Corynebacterium glutamicum has been noted in metabolomic databases, detailed studies on its biosynthesis, physiological role, and production titers are not extensively reported in publicly available scientific literature. The chirality of this molecule makes it a potentially valuable synthon in asymmetric synthesis, driving interest in its biological production. This guide aims to consolidate the known information and provide a framework for future research into this intriguing metabolite.
Quantitative Data
A thorough review of existing literature and metabolomic databases did not yield specific quantitative data regarding the concentration or production yield of this compound in wild-type or engineered Corynebacterium glutamicum strains. The tables below are structured to accommodate future findings and to highlight the current knowledge gap.
Table 1: Reported Concentrations of this compound in Corynebacterium glutamicum
| Strain | Growth Conditions | Intracellular Concentration | Extracellular Concentration | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparison of Production Titers of Similar Alpha-Hydroxy Ketones in Microbial Systems
| Compound | Microorganism | Titer (g/L) | Cultivation Conditions | Reference |
| (R)-3-Hydroxybutan-2-one (Acetoin) | Bacillus subtilis | >10 | Fed-batch fermentation | [General knowledge, specific citation needed] |
| 2-Hydroxy-5-methyl-3-hexanone | Enzymatic Synthesis | Not Applicable | In vitro reaction | [1] |
| Data for this compound | C. glutamicum | Not Available |
Hypothetical Biosynthetic Pathway
The biosynthesis of alpha-hydroxy ketones in microorganisms is often catalyzed by thiamine diphosphate (ThDP)-dependent enzymes, such as acetolactate synthase, pyruvate decarboxylase, or benzoylformate decarboxylase. These enzymes facilitate the ligation of two alpha-keto acid molecules or an alpha-keto acid and an aldehyde.
Based on the structure of this compound, a plausible biosynthetic route in C. glutamicum could involve the condensation of a four-carbon and a two-carbon precursor. A likely ThDP-dependent enzyme could catalyze the ligation of alpha-ketobutyrate (derived from threonine metabolism) and acetaldehyde (derived from pyruvate).
References
Metabolic Pathway of 2-Hydroxy-3-hexanone in Bacteria: A Technical Guide
Abstract
While the complete metabolic pathway of 2S-Hydroxyhexan-3-one in bacteria is not yet fully elucidated, its presence in organisms such as Corynebacterium glutamicum suggests its role as a metabolic intermediate. This technical guide synthesizes current knowledge on the bacterial metabolism of analogous α-hydroxy ketones and aliphatic ketones to propose a putative metabolic pathway for this compound. This document provides a framework for researchers by detailing plausible enzymatic reactions, presenting representative quantitative data from related pathways, outlining key experimental protocols for pathway elucidation, and visualizing the proposed metabolic route and experimental workflows.
Introduction
This compound is an α-hydroxy ketone that has been identified in bacteria, including the industrially significant Corynebacterium glutamicum.[1] α-hydroxy ketones are a class of organic compounds that can serve as signaling molecules in bacterial communication.[2] Understanding the metabolic fate of such compounds is crucial for metabolic engineering, drug development, and a fundamental comprehension of bacterial physiology. This guide will explore a hypothetical metabolic pathway for this compound based on established principles of bacterial biochemistry.
Proposed Metabolic Pathway for this compound
The metabolism of this compound in bacteria is likely to proceed through one of two primary enzymatic routes: oxidation via a dehydrogenase or an oxygen-dependent cleavage via a monooxygenase.
Route 1: Oxidation by Dehydrogenase
The initial step in this proposed pathway involves the oxidation of the hydroxyl group of this compound by an NAD(P)+-dependent dehydrogenase. This reaction would yield the diketone, 2,3-hexanedione. Subsequently, the diketone can be cleaved, eventually leading to intermediates that can enter central carbon metabolism.
-
Step 1: Oxidation. An oxidoreductase, likely a hydroxyacid dehydrogenase, oxidizes this compound to 2,3-hexanedione, with the concomitant reduction of NAD+ or NADP+.
-
Step 2: Cleavage. The resulting 2,3-hexanedione could then be subject to hydrolytic or oxidative cleavage, breaking the carbon-carbon bond between the two carbonyl groups.
-
Step 3: Funneling into Central Metabolism. The products of cleavage, likely a carboxylic acid and an aldehyde, would be further metabolized to intermediates of central pathways such as the TCA cycle.
Route 2: Baeyer-Villiger Oxidation by Monooxygenase
An alternative pathway involves the action of a Baeyer-Villiger monooxygenase (BVMO). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, forming an ester.
-
Step 1: Oxygen Insertion. A ketone monooxygenase would catalyze the NADPH-dependent insertion of an oxygen atom into this compound to form an ester, such as propyl 2-hydroxypropanoate.
-
Step 2: Hydrolysis. An esterase would then hydrolyze the ester into propionate and lactate (2-hydroxypropanoate).
-
Step 3: Entry into Central Metabolism. Propionate and lactate are common metabolites that can be readily assimilated into central metabolic pathways.
Below is a DOT script for the proposed metabolic pathways.
Caption: Proposed metabolic pathways for this compound in bacteria.
Quantitative Data from Analogous Pathways
Direct quantitative data for the metabolism of this compound is not available. However, data from studies on similar enzymes and pathways in bacteria can provide a valuable reference point for researchers.
Table 1: Kinetic Parameters of Acetone Monooxygenase from Gordonia sp. strain TY-5
This table presents the steady-state kinetic parameters of acetone monooxygenase (ACMO), a Baeyer-Villiger monooxygenase that acts on small ketones. This data is representative of the type of enzyme that could be involved in Route 2 of the proposed pathway.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Butanone | 2.9 ± 0.3 | 2.5 ± 0.1 | 8.6 x 105 |
| Cyclobutanone | 1.8 ± 0.2 | 2.6 ± 0.1 | 1.4 x 106 |
| NADPH | 6.7 ± 0.8 | - | - |
| (Data adapted from a kinetic analysis of ACMO)[3] |
Table 2: Metabolic Flux Distribution in Lysine-Producing Corynebacterium glutamicum
This table shows the in vivo carbon flux distribution in the central metabolism of Corynebacterium glutamicum, the organism in which this compound has been identified. This provides context for how intermediates from the proposed pathway might be assimilated. The values are normalized to the glucose uptake rate.
| Pathway/Reaction | Flux on Glucose (%) | Flux on Fructose (%) |
| Glycolysis | 100 | 100 |
| Pentose Phosphate Pathway | 55.7 | Varies |
| Pyruvate Dehydrogenase | 70.9 | 95.2 |
| TCA Cycle | High | Lower |
| Lysine Biosynthesis | 27.4 | Varies |
| (Data adapted from metabolic flux analyses of C. glutamicum)[1][4][5][6] |
Experimental Protocols
The elucidation of the metabolic pathway of this compound requires a combination of techniques to identify intermediates, characterize enzymes, and quantify metabolic fluxes.
Protocol for Metabolite Extraction and Identification
This protocol is designed for the extraction and identification of intracellular metabolites from bacterial cultures, which is a crucial first step in pathway elucidation.
1. Bacterial Culture and Quenching:
- Grow the bacterial strain of interest in a suitable medium, with and without the addition of this compound.
- Rapidly quench the metabolism by mixing the culture with cold methanol (-40°C) to a final concentration of 60% (v/v).[7][8]
- Harvest the cells by centrifugation at a low temperature.
2. Metabolite Extraction:
- Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
- Lyse the cells using methods such as bead beating or sonication.[7]
- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Derivatization (for GC-MS):
- Dry the metabolite extract under a stream of nitrogen or by lyophilization.
- Perform a two-step derivatization: first with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect carbonyl groups, followed by silylation (e.g., with MSTFA) to increase the volatility of polar metabolites.[9][10]
4. GC-MS/LC-MS Analysis:
- Analyze the derivatized (GC-MS) or underivatized (LC-MS) samples.
- Identify metabolites by comparing their mass spectra and retention times to a reference library.[9][11]
The following DOT script visualizes the experimental workflow for metabolite identification.
Caption: Workflow for metabolite extraction and identification.
Protocol for Enzyme Assays
Once putative enzymes are identified through genomic or proteomic approaches, their activity needs to be confirmed in vitro.
1. Preparation of Cell-Free Extract:
- Grow a larger volume of the bacterial culture.
- Harvest the cells and resuspend them in a suitable buffer.
- Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation to obtain a cell-free extract.
2. Spectrophotometric Assay for Oxidoreductases:
- This assay measures the change in absorbance of NAD(P)H at 340 nm.[12]
- Prepare a reaction mixture containing buffer, this compound, and NAD(P)+.
- Initiate the reaction by adding the cell-free extract.
- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H (for oxidation of the substrate) or the decrease in absorbance for the reverse reaction.
3. Assay for Monooxygenases:
- Monooxygenase activity can be assayed by measuring the consumption of NADPH at 340 nm or by monitoring oxygen consumption using an oxygen electrode.[13][14]
- The reaction mixture should contain buffer, this compound, and NADPH.
- The reaction is initiated by the addition of the enzyme source.
The logical relationship for selecting an appropriate enzyme assay is depicted in the following DOT script.
Caption: Decision tree for selecting an appropriate enzyme assay.
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating the metabolic pathway of this compound in bacteria. The proposed pathways, based on known bacterial metabolic strategies for similar compounds, offer testable hypotheses for future research. The provided experimental protocols and representative data serve as a practical starting point for researchers in this area.
Future work should focus on:
-
Identification of intermediates: Using the described metabolomics protocols to identify the downstream products of this compound metabolism in Corynebacterium glutamicum and other relevant bacteria.
-
Enzyme identification and characterization: Employing proteomic and genomic approaches to identify the specific enzymes responsible for the observed metabolic transformations, followed by their purification and kinetic characterization.
-
Metabolic flux analysis: Utilizing 13C-labeled this compound to trace its fate and quantify the flux through the elucidated pathway.
A thorough understanding of this pathway will not only contribute to our knowledge of bacterial metabolism but also open avenues for the bio-based production of valuable chemicals and the development of novel antimicrobial strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of acetone monooxygenase from Gordonia sp. strain TY-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic fluxes in Corynebacterium glutamicum during lysine production with sucrose as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Fluxes in Corynebacterium glutamicum during Lysine Production with Sucrose as Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. Metabolome Analysis of Gram-Positive Bacteria such as Staphylococcus aureus by GC-MS and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 13. A novel ketone monooxygenase from Pseudomonas cepacia. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Biological Function of (S)-2-Hydroxy-3-hexanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-hexanone is an organic compound belonging to the class of alpha-hydroxy ketones. While the broader class of alpha-hydroxy ketones serves as crucial building blocks in the synthesis of various biologically active compounds and pharmaceuticals, the specific biological functions of (S)-2-Hydroxy-3-hexanone are narrowly defined in current scientific literature.[1][2][3] This technical guide aims to provide a comprehensive overview of the known biological roles of (S)-2-Hydroxy-3-hexanone, with a particular focus on its well-documented activity as an insect pheromone. It must be noted that, at present, there is a significant lack of data regarding its biological functions, signaling pathways, and therapeutic potential in mammalian systems relevant to drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Hydroxy-3-hexanone is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [4][5][6] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| CAS Registry Number | 54073-43-7 | [4][6] |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one | [7] |
| Synonyms | 3-Hexanone, 2-hydroxy-, (2S)-; (S)-2-Hydroxy-3-hexanone | [7] |
Primary Biological Function: Insect Pheromone
The most extensively documented biological function of (S)-2-Hydroxy-3-hexanone and its analogs is their role as pheromones in several insect species. Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species.
Role in Longhorn Beetles (Hylotrupes bajulus and Pyrrhidium sanguineum)
Research has identified (3R)-3-hydroxy-2-hexanone, a structurally related compound, as a male-produced sex pheromone in the longhorn beetles Hylotrupes bajulus and Pyrrhidium sanguineum.[8] While the specific stereoisomer differs slightly, this highlights the role of small hydroxy-ketones in insect communication and reproduction. The synthesis of these enantiomerically pure compounds has been crucial for their identification and for studying their biological activity.[8]
Attraction of the Coffee White Stem Borer (Xylotrechus quadripes)
While direct evidence for (S)-2-Hydroxy-3-hexanone is limited, a related compound, (S)-2-hydroxy-3-decanone, has been identified as a potential attractant for the female coffee white stem borer.[9] This suggests that the 2-hydroxy-3-alkanone moiety is a key structural feature for pheromonal activity in this species.
Signaling Pathway and Mechanism of Action
The signaling pathway for (S)-2-Hydroxy-3-hexanone as an insect pheromone involves its detection by specialized olfactory receptor neurons in the antennae of the receiving insect. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response, such as attraction and mating behavior. A simplified workflow for the identification of such pheromones is presented below.
Quantitative Data
Quantitative data on the biological activity of (S)-2-Hydroxy-3-hexanone is primarily related to its efficacy as an insect attractant. For instance, studies on related compounds have determined the optimal dosage for attracting target species in field traps. However, there is a lack of quantitative data such as IC50 or EC50 values in the context of drug development or mammalian cell-based assays.
Experimental Protocols
Synthesis of 2-Hydroxy-3-alkanones
A general method for the synthesis of enantiomers of 2-hydroxy-3-alkanones involves the use of lactic acid ester precursors.[10] This synthetic route allows for the production of specific stereoisomers for use in biological assays.
General Protocol Outline:
-
Starting Material: Enantiomerically pure lactic acid ester.
-
Reaction Steps: A multi-step synthesis involving the introduction of the appropriate alkyl chain.
-
Purification: Purification of the final product using techniques such as column chromatography.
-
Characterization: Confirmation of the structure and purity using methods like NMR and mass spectrometry.
Relevance to Drug Development: The Role of Alpha-Hydroxy Ketones
While (S)-2-Hydroxy-3-hexanone itself has not been a focus of drug discovery efforts, the alpha-hydroxy ketone functional group is present in many biologically active natural products and serves as a valuable synthon in organic synthesis.[2] These compounds are recognized as important building blocks for the synthesis of pharmaceuticals.[1] The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, which is a key consideration in medicinal chemistry.
Conclusion
The primary and well-established biological function of (S)-2-Hydroxy-3-hexanone and its close analogs is their role as insect pheromones. While this is a significant area of research in chemical ecology and pest management, there is a notable absence of data regarding the biological effects, signaling pathways, and therapeutic potential of (S)-2-Hydroxy-3-hexanone in mammalian systems. For researchers and professionals in drug development, the broader class of alpha-hydroxy ketones remains an important structural motif and a source of building blocks for the synthesis of novel therapeutic agents. Future research may uncover new biological roles for (S)-2-Hydroxy-3-hexanone, but based on current scientific literature, its direct application in drug development is not apparent.
References
- 1. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 7. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of (2S)-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-Hydroxyhexan-3-one (also known as (S)-2-Hydroxy-3-hexanone), a naturally occurring alpha-hydroxy ketone. This document compiles available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are included to support research and development activities.
Introduction
(2S)-Hydroxyhexan-3-one is a chiral molecule with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It has been identified as a natural product in Corynebacterium glutamicum. The presence of both a hydroxyl and a ketone functional group makes it a versatile chiral building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and utilization in further chemical transformations. While experimental spectroscopic data for this specific enantiomer is not widely published, this guide consolidates the available information and provides predicted data to aid researchers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values. Experimental data should be obtained for confirmation.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | H-2 |
| ~2.5 | Triplet | 2H | H-4 |
| ~1.5 | Sextet | 2H | H-5 |
| ~1.3 | Doublet | 3H | H-1 |
| ~0.9 | Triplet | 3H | H-6 |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~212 | C-3 (C=O) |
| ~75 | C-2 (CH-OH) |
| ~36 | C-4 (CH₂) |
| ~18 | C-5 (CH₂) |
| ~18 | C-1 (CH₃) |
| ~14 | C-6 (CH₃) |
Infrared (IR) Spectroscopy
Note: The following are expected characteristic absorption bands based on the functional groups present in 2S-Hydroxyhexan-3-one.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 2960 - 2870 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| 1200 - 1000 | Strong | C-O stretch (hydroxyl group) |
Mass Spectrometry (MS)
The following experimental mass spectrometry data is for 2-Hydroxyhexan-3-one. The fragmentation pattern for the (2S)-enantiomer is expected to be identical.
| m/z | Relative Intensity | Assignment |
| 117.091 | - | [M+H]⁺ (Protonated Molecule) |
| 71 | 64% | [C₄H₇O]⁺ |
| 55 | 59% | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 45 | 87% | [C₂H₅O]⁺ |
| 43 | 100% (Base Peak) | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often yields the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
IUPAC name and CAS number for 2S-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (2S)-Hydroxyhexan-3-one, a chiral alpha-hydroxy ketone. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its enantioselective synthesis, and its role within the metabolic context of Corynebacterium glutamicum.
Chemical Identity and Properties
(2S)-Hydroxyhexan-3-one is the (S)-enantiomer of 2-hydroxyhexan-3-one. Alpha-hydroxy ketones, also known as acyloins, are a significant class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.[1]
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one[2][3] |
| CAS Number | 152519-33-0[2] |
| Racemate CAS No. | 54073-43-7[4][5] |
| Molecular Formula | C₆H₁₂O₂[2][3] |
| Molecular Weight | 116.16 g/mol [2][3] |
| InChI Key | ZWBUSAWJHMPOEJ-YFKPBYRVSA-N[2][3] |
| Canonical SMILES | CCCC(=O)--INVALID-LINK--O[2][3] |
| Synonyms | (S)-2-Hydroxy-3-hexanone, 3-Hexanone, 2-hydroxy-, (2S)-[2] |
Physicochemical Data
Quantitative data for (2S)-Hydroxyhexan-3-one is summarized below. Experimental data for this specific enantiomer is limited in public literature; therefore, data for the racemate and high-quality computed values are included for completeness.
| Property | Value | Source |
| XLogP3 (Computed) | 0.5 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2][3] |
| Rotatable Bond Count | 3 | PubChem[2][3] |
| Exact Mass | 116.083729621 Da | PubChem[2][3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2][3] |
| Kovats Retention Index | 895.5 (Semi-standard non-polar column) | NIST[6] (for racemate) |
Experimental Protocols
Enantioselective Synthesis of (S)-Oct-5-en-4-ol
-
Apparatus Setup: Under an inert atmosphere of argon, equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the chiral catalyst, such as a Nickel-based complex with a chiral ligand (e.g., (S)-BINAP), in a suitable anhydrous solvent like THF.
-
Addition of Reactants: Cool the solution to the optimal temperature (e.g., 0 °C or -20 °C). Sequentially add 1-pentyne (1.0 eq) and freshly distilled propanal (1.2 eq) via syringe.
-
Reductive Coupling: Add a reducing agent, such as a silane (e.g., triethylsilane, 1.5 eq), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-oct-5-en-4-ol.
Ozonolysis to (2S)-Hydroxyhexan-3-one
-
Apparatus Setup: Dissolve the purified (S)-oct-5-en-4-ol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or methanol) in a three-neck flask equipped with a gas inlet tube and a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically complete when a persistent blue color is observed, indicating an excess of ozone.
-
Reductive Workup: Purge the solution with argon or nitrogen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 eq) or triphenylphosphine (TPP, 1.5 eq), and allow the mixture to warm slowly to room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, (2S)-Hydroxyhexan-3-one.
-
Characterization: Confirm the structure and enantiomeric purity using NMR spectroscopy, chiral GC or HPLC, and polarimetry.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the logical workflow for the enantioselective synthesis of (2S)-Hydroxyhexan-3-one as described in the protocol above.
Caption: Logical workflow for the synthesis of (2S)-Hydroxyhexan-3-one.
Putative Biosynthetic Pathway
(2S)-Hydroxyhexan-3-one has been identified as a metabolite in Corynebacterium glutamicum.[2][3] This bacterium is well-known for its robust central carbon metabolism, which provides precursors for a vast array of compounds.[8][9][10] While the specific enzymatic steps leading to this molecule are not fully elucidated, a putative pathway can be proposed starting from the central metabolite pyruvate. This pathway likely involves the condensation of pyruvate-derived units and subsequent reduction steps, analogous to the biosynthesis of other branched-chain keto acids.[11]
References
- 1. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 2. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 6. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pathway analysis and metabolic engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of 2S-Hydroxyhexan-3-one
This technical guide provides a comprehensive overview of 2S-Hydroxyhexan-3-one, a naturally occurring alpha-hydroxy ketone. The document is intended for researchers, scientists, and drug development professionals, detailing its discovery, methods for its isolation and synthesis, and its known biological significance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction
This compound is an alpha-hydroxy ketone that has been identified in both microbial and insect systems. As a chiral molecule, its specific stereochemistry plays a crucial role in its biological activity. This guide will explore its presence in the bacterium Corynebacterium glutamicum and as a component of an insect pheromone blend, providing a foundation for further research and potential applications.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2-Hydroxyhexan-3-one is presented below. It is important to note that while some data is available for the racemic mixture, data specific to the 2S-enantiomer is limited.
Table 1: Physicochemical Properties of 2-Hydroxyhexan-3-one
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one | --INVALID-LINK--[2] |
| CAS Number | 54073-43-7 (racemate) | --INVALID-LINK--[3][4] |
| Appearance | Colorless liquid (estimated) | N/A |
| Boiling Point | 167 °C (racemate, predicted) | N/A |
Table 2: Spectroscopic Data for 2-Hydroxyhexan-3-one (Racemate)
| Spectroscopy | Data | Source |
| ¹H NMR | No experimental data found for the pure compound. A general spectrum for a similar compound, 2-ethyl-1-hydroxy-3-hexanone, is available.[5] | N/A |
| ¹³C NMR | No experimental data found for the pure compound. | N/A |
| Mass Spec (GC-MS) | m/z: 43 (100%), 55 (80%), 29 (60%), 71 (50%), 87 (40%), 116 (M+, 5%) | --INVALID-LINK--[1] |
| IR Spectroscopy | No experimental data found for the pure compound. A general spectrum for a similar compound, 2-hydroxymethyl-1,5-diphenyl-3-pentanone, shows a characteristic O-H stretch around 3438 cm⁻¹ and a C=O stretch around 1708 cm⁻¹.[5] | N/A |
Natural Occurrence and Biological Significance
This compound has been identified in two distinct natural sources, suggesting diverse biological roles.
Presence in Corynebacterium glutamicum
This alpha-hydroxy ketone has been reported as a metabolite in Corynebacterium glutamicum, a gram-positive soil bacterium widely used in the industrial production of amino acids. While its precise role in the metabolism of C. glutamicum is not fully elucidated, it is hypothesized to be a byproduct of amino acid catabolism, potentially arising from the degradation of isoleucine. Alpha-hydroxy ketones are also known to function as signaling molecules in some bacteria, participating in quorum sensing pathways that regulate gene expression in response to cell population density.[6]
Role as an Insect Pheromone Component
(S)-2-hydroxyhexan-3-one has been identified as a minor component of the male-produced aggregation pheromone of the longhorned beetle, Anelaphus inflaticollis. The primary component of this pheromone blend is (R)-3-hydroxyhexan-2-one. The presence of specific stereoisomers in pheromone blends is critical for species-specific communication and mating behavior.
Experimental Protocols
This section provides detailed methodologies for the isolation and synthesis of this compound.
Isolation of Volatile Metabolites from Corynebacterium glutamicum Culture
This protocol is adapted from general methods for the extraction of volatile organic compounds from bacterial cultures.[7]
Objective: To isolate and identify this compound from a liquid culture of Corynebacterium glutamicum.
Materials:
-
Corynebacterium glutamicum strain (e.g., ATCC 13032)
-
LBG medium (Luria-Bertani medium with 10 g/L glucose)
-
Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Incubator shaker
-
Sterile culture flasks and consumables
Procedure:
-
Cultivation: Inoculate a single colony of C. glutamicum into 10 mL of LBG medium and grow overnight at 30°C with shaking (220 rpm). Transfer the overnight culture to 100 mL of fresh LBG medium in a 500 mL flask to an initial OD₆₀₀ of 0.1. Incubate at 30°C with shaking until the mid-exponential growth phase is reached (approx. 8-10 hours).
-
Headspace Sampling: Transfer 10 mL of the culture into a 20 mL headspace vial and seal with a PTFE/silicone septum.
-
SPME Extraction: Condition the SPME fiber according to the manufacturer's instructions. Pierce the septum of the headspace vial with the SPME needle and expose the fiber to the headspace above the liquid culture for 30 minutes at 50°C.
-
GC-MS Analysis: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the retention time and mass spectrum of the peaks with a synthetic standard of this compound for positive identification.
Enantioselective Synthesis of this compound
This protocol is a proposed synthetic route adapted from the enzymatic synthesis of a structurally similar alpha-hydroxy ketone, 2-hydroxy-5-methyl-3-hexanone.[8][9]
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
Pyruvate decarboxylase (from Saccharomyces cerevisiae)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Butyraldehyde
-
Pyruvic acid
-
Citrate buffer (pH 6.0)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral GC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve pyruvic acid (10 mmol) and butyraldehyde (10 mmol) in 50 mL of citrate buffer (0.1 M, pH 6.0).
-
Cofactor and Enzyme Addition: Add TPP (0.1 mmol) and MgCl₂ (0.1 mmol) to the reaction mixture. Finally, add pyruvate decarboxylase (1000 units).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.
-
Extraction: After the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral gas chromatography.
Putative Biosynthetic Pathway in Corynebacterium glutamicum
The biosynthesis of this compound in Corynebacterium glutamicum is likely linked to the catabolism of L-isoleucine. A putative pathway is proposed below, based on known metabolic pathways in this bacterium.
The degradation of L-isoleucine is initiated by a transaminase, converting it to α-keto-β-methylvalerate. This intermediate is then decarboxylated to form 2-methylbutyryl-CoA. It is hypothesized that a subsequent oxidation and rearrangement could lead to the formation of this compound. Further research is required to fully elucidate the enzymatic steps involved.
Conclusion
This compound is a chiral molecule of biological interest due to its presence in both industrially important bacteria and insect communication systems. This guide has provided a summary of its known properties, detailed protocols for its isolation and synthesis, and a putative biosynthetic pathway. Further research into its precise biological functions and the development of efficient and scalable production methods could unlock its potential for various applications, including in the fields of biocatalysis, pest management, and as a chiral building block in organic synthesis.
References
- 1. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Corynebacterium glutamicum Fermentation on the Volatile Flavors of the Enzymatic Hydrolysate of Soybean Protein Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Enigmatic Role of 2S-Hydroxyhexan-3-one: Beyond a Simple Monosaccharide Classification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2S-Hydroxyhexan-3-one, a chiral alpha-hydroxy ketone, holds a unique position at the intersection of microbial metabolism and flavor chemistry. While broadly classified as a monosaccharide due to its polyhydroxy ketone structure, this classification belies a more nuanced and scientifically intriguing role.[1][2][3] This technical guide delves into the current understanding of this compound, moving beyond its simple sugar label to explore its biosynthesis, potential biological significance, and the experimental methodologies crucial for its study. For researchers in drug development and the broader scientific community, understanding the subtleties of such molecules can unlock new avenues for therapeutic intervention and biotechnological application.
Chemical and Physical Properties
A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics. This data provides the foundation for designing analytical methods and understanding its potential interactions in biological systems.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| IUPAC Name | (2S)-2-hydroxyhexan-3-one | [3] |
| CAS Number | 54073-43-7 (for 2-Hydroxyhexan-3-one) | [4] |
| ChEBI ID | CHEBI:137758 | [3] |
| SMILES | CCCC(=O)--INVALID-LINK--O | [3] |
The Monosaccharide Misnomer: A Deeper Look at its Biological Context
While technically a polyhydroxy ketone, labeling this compound as a monosaccharide can be misleading. Traditional monosaccharides, such as glucose, are primary sources of energy and key components of cellular structures. In contrast, this compound's known biological context is primarily as a metabolite in the bacterium Corynebacterium glutamicum, an organism of significant industrial importance for amino acid production.[3][5]
Its role as a flavor compound further distinguishes it from typical monosaccharides. Alpha-hydroxy ketones are recognized as important contributors to the flavor profiles of various foods.[5] The formation of such compounds is often linked to the chemical conversion of alpha-keto acids during fermentation and other food processing methods.[6][7]
Biosynthesis and Metabolic Significance
The presence of this compound in Corynebacterium glutamicum points to its involvement in the intricate metabolic network of this bacterium. While a complete, detailed biosynthetic pathway remains to be fully elucidated, the formation of alpha-hydroxy ketones in microorganisms is often linked to the metabolism of amino acids and lipids.[8][9][10]
A plausible biosynthetic route involves the enzymatic conversion of precursor molecules derived from central carbon metabolism. The following diagram illustrates a generalized potential pathway for the formation of alpha-hydroxy ketones in bacteria, which could be analogous to the synthesis of this compound.
Caption: Postulated biosynthetic pathway of this compound.
Further research is required to identify the specific enzymes and regulatory mechanisms governing the production of this compound in Corynebacterium glutamicum. Understanding this pathway could have significant implications for metabolic engineering and the production of valuable chiral building blocks.[9][11]
Signaling Pathways: An Unexplored Frontier
Currently, there is no direct evidence to suggest that this compound plays a role in cellular signaling pathways. However, the broader class of ketones and their derivatives have been shown to act as signaling molecules in various biological contexts. For instance, short-chain fatty acids and ketone bodies can modulate cellular signaling through epigenetic modifications and receptor interactions.[12][13] The structural similarity of this compound to these molecules suggests that a signaling role, while not yet discovered, cannot be entirely ruled out. Future research in this area could reveal novel biological functions for this and other alpha-hydroxy ketones.
The logical relationship for investigating a potential signaling role is outlined below.
Caption: Workflow for investigating the potential signaling role of this compound.
Experimental Protocols
The study of this compound necessitates robust and specific experimental protocols. Below are methodologies for its synthesis and analysis, adapted from established procedures for similar alpha-hydroxy ketones.
Enzymatic Synthesis of Chiral Alpha-Hydroxy Ketones
The stereoselective synthesis of chiral alpha-hydroxy ketones is of significant interest for the production of enantiomerically pure compounds.[14][15][16] Butanediol dehydrogenases have been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding alpha-hydroxy ketones.[15][17]
Objective: To synthesize (2S)-2-Hydroxyhexan-3-one from 2,3-hexanedione using a stereoselective enzymatic reduction.
Materials:
-
2,3-hexanedione
-
(R)-selective 2,3-butanediol dehydrogenase (e.g., from Bacillus clausii)[15]
-
NADH or NADPH as a cofactor
-
Enzyme membrane reactor (for continuous production)[17]
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture containing the buffer, 2,3-hexanedione, and the NADH/NADPH cofactor.
-
Initiate the reaction by adding the 2,3-butanediol dehydrogenase.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting this compound using column chromatography.
Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of chiral compounds like this compound requires techniques that can separate and identify enantiomers. Chiral GC-MS is a powerful tool for this purpose.[18][19]
Objective: To separate and quantify the enantiomers of 2-hydroxyhexan-3-one.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., β-DEX 225)[19]
-
Autosampler
Procedure:
-
Sample Preparation: Dissolve the sample containing 2-hydroxyhexan-3-one in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization may be necessary to improve volatility and chromatographic separation.[20]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate.
-
Column: Chiral capillary column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of the analyte and its fragments (e.g., m/z 40-200).
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards of (2S)- and (2R)-2-hydroxyhexan-3-one to identify and quantify each enantiomer.
The following diagram illustrates a typical experimental workflow for the analysis of chiral alpha-hydroxy ketones.
Caption: Experimental workflow for chiral analysis of this compound.
Conclusion and Future Directions
This compound presents a fascinating case study of a molecule that defies simple categorization. While its classification as a monosaccharide is chemically accurate, its biological context points towards a more specialized role as a metabolic byproduct in certain microorganisms and as a contributor to flavor profiles. For researchers and drug development professionals, the true potential of this molecule lies in the yet-to-be-explored aspects of its biology.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in Corynebacterium glutamicum and other organisms. This could lead to the development of novel biocatalytic methods for the production of this and other chiral alpha-hydroxy ketones.
-
Investigating potential biological activities , including any role in intercellular signaling or as a biomarker for specific metabolic states.
-
Developing and optimizing synthetic and analytical protocols to facilitate further research and potential applications.
By moving beyond the simplistic "monosaccharide" label, the scientific community can begin to unravel the true complexity and potential of this compound and other molecules of its class.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. 2-Hydroxyhexan-3-one | 54073-43-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Literature Review: Network of flavor compounds formation and influence factors in yogurt [flavorist.com]
- 9. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Short-Chain Fatty Acids in Mediating Very Low-Calorie Ketogenic Diet-Infant Gut Microbiota Relationships and Its Therapeutic Potential in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. EP1468101B1 - Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase - Google Patents [patents.google.com]
- 17. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.vu.nl [research.vu.nl]
Methodological & Application
Enantioselective Synthesis of (2S)-Hydroxyhexan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (2S)-hydroxyhexan-3-one, a valuable chiral building block in the pharmaceutical and fine chemical industries. The protocols focus on biocatalytic reduction, a highly efficient and stereoselective method for producing the desired (S)-enantiomer.
Introduction
Chiral α-hydroxy ketones are crucial intermediates in the synthesis of numerous biologically active molecules. (2S)-Hydroxyhexan-3-one, with its defined stereochemistry, serves as a key precursor for various complex organic molecules. Enantioselective synthesis is paramount to ensure the desired biological activity and to avoid potential adverse effects from other stereoisomers. Among the various synthetic strategies, biocatalytic methods, particularly the use of whole-cell systems or isolated enzymes, have emerged as powerful tools due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.
This application note details a robust and highly selective biocatalytic protocol for the synthesis of (2S)-hydroxyhexan-3-one from the prochiral substrate 2,3-hexanedione.
Overview of Synthetic Strategies
Several methods have been developed for the enantioselective synthesis of α-hydroxy ketones. The main approaches include:
-
Biocatalytic Reduction of 1,2-Diketones: This is a highly effective method that utilizes whole microbial cells (e.g., yeast) or isolated carbonyl reductase enzymes to stereoselectively reduce one of the ketone functionalities of a 1,2-diketone. This approach often provides high enantiomeric excess (ee) and yields.
-
Organocatalytic α-Hydroxylation of Ketones: This method involves the use of small chiral organic molecules as catalysts to direct the enantioselective hydroxylation of a ketone at the α-position.
-
Asymmetric Transfer Hydrogenation: This technique employs chiral transition metal complexes as catalysts to facilitate the enantioselective transfer of hydrogen to one of the carbonyl groups of a 1,2-diketone.
This document will focus on the biocatalytic reduction method due to its demonstrated high efficiency and enantioselectivity for the synthesis of (2S)-hydroxyhexan-3-one.
Biocatalytic Synthesis of (2S)-Hydroxyhexan-3-one via Whole-Cell Reduction
The asymmetric reduction of 2,3-hexanedione using the yeast Candida parapsilosis is a highly effective method for producing (2S)-hydroxyhexan-3-one with excellent enantioselectivity. Candida parapsilosis possesses (S)-specific carbonyl reductases that preferentially catalyze the formation of the (S)-alcohol.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the whole-cell biocatalytic reduction of 2,3-hexanedione.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Candida parapsilosis (whole cells) | 2,3-Hexanedione | (2S)-Hydroxyhexan-3-one | >95 | >99 (S) |
Experimental Protocol: Whole-Cell Biocatalytic Reduction
This protocol describes the cultivation of Candida parapsilosis and the subsequent whole-cell biotransformation of 2,3-hexanedione.
Materials:
-
Candida parapsilosis strain (e.g., ATCC 7330)
-
Yeast Malt (YM) Broth (or equivalent growth medium)
-
Glucose
-
2,3-Hexanedione
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Centrifuge
-
Shaking incubator
-
Standard laboratory glassware
Procedure:
Part 1: Cultivation of Candida parapsilosis
-
Prepare the Yeast Malt (YM) broth according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate a sterile flask containing the YM broth with a culture of Candida parapsilosis.
-
Incubate the culture at 25-30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.
-
Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with sterile phosphate buffer and centrifuge again. Repeat this washing step twice to remove any residual growth medium.
Part 2: Whole-Cell Biotransformation
-
Resuspend the washed Candida parapsilosis cell pellet in phosphate buffer (pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
To this cell suspension, add glucose as a co-substrate for cofactor regeneration (e.g., to a final concentration of 2-5% w/v).
-
Add the substrate, 2,3-hexanedione, to the reaction mixture. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility. (Typical substrate concentration: 10-50 mM).
-
Incubate the reaction mixture at 25-30°C with shaking for 24-48 hours. Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with ethyl acetate (3 x volume of the supernatant).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (2S)-hydroxyhexan-3-one by column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., chiral GC or HPLC).
Visualizations
Workflow for Biocatalytic Synthesis
Caption: General workflow for the biocatalytic synthesis of (2S)-Hydroxyhexan-3-one.
Decision Pathway for Synthesis Protocol Selection
Caption: Decision tree for selecting an appropriate enantioselective synthesis method.
Application Notes and Protocols for the Biocatalytic Production of (S)-2-Hydroxy-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of the chiral building block (S)-2-Hydroxy-3-hexanone. This molecule is of interest in the synthesis of pharmaceuticals and other fine chemicals. The protocols focus on the use of microbial whole-cell biocatalysts, which offer an efficient and environmentally benign alternative to traditional chemical synthesis.
Introduction
The enantioselective reduction of prochiral ketones is a powerful strategy for the synthesis of optically active alcohols.[1][2] Microbial whole-cell biocatalysis is particularly advantageous for this transformation as it allows for the in-situ regeneration of expensive cofactors like NAD(P)H, which are essential for the activity of carbonyl reductases and alcohol dehydrogenases.[1] This document details the production of (S)-2-Hydroxy-3-hexanone from 2,3-hexanedione using microbial biocatalysts.
Biocatalytic Approach
The core of this biocatalytic process is the stereoselective reduction of the prochiral diketone 2,3-hexanedione. A key enzyme for achieving the desired (S)-enantiomer is an α-ketocarbonyl reductase that selectively reduces the keto group at the C-2 position.
Enzymatic Reaction Pathway
The biotransformation involves the enzymatic reduction of 2,3-hexanedione to (S)-2-hydroxy-3-hexanone. This reaction is catalyzed by a carbonyl reductase, which utilizes a reduced nicotinamide cofactor (NADPH or NADH) as a hydride source.
Caption: Biocatalytic reduction of 2,3-hexanedione to (S)-2-hydroxy-3-hexanone coupled with cofactor regeneration.
Recommended Microorganism and Enzyme
A promising enzyme for the production of (S)-2-hydroxy-3-hexanone is the α-ketocarbonyl reductase Gox1615 from Gluconobacter oxydans. This enzyme has been shown to catalyze the NADPH-dependent reduction of 2,3-hexanedione to 2(S)-hydroxy-3-hexanone with high stereoselectivity.[3]
Enzyme Characteristics
| Parameter | Value | Reference |
| Enzyme Name | Gox1615 | [3] |
| Source Organism | Gluconobacter oxydans | [3] |
| Substrate | 2,3-Hexanedione | [3] |
| Product | (S)-2-Hydroxy-3-hexanone | [3] |
| Cofactor | NADPH | [3] |
| Optimal pH | 6.5 | [3] |
| Optimal Temperature | 35 °C | [3] |
Experimental Protocols
The following protocols provide a general framework for the production of (S)-2-Hydroxy-3-hexanone using a whole-cell biocatalyst. These can be adapted for specific microorganisms, such as recombinant E. coli expressing the Gox1615 gene from Gluconobacter oxydans.
Protocol 1: Cultivation of the Biocatalyst (General Protocol)
This protocol is based on standard methods for cultivating E. coli for protein expression and can be adapted for other microorganisms.
-
Inoculum Preparation:
-
Aseptically inoculate 5 mL of Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) with a single colony of the recombinant microbial strain.
-
If using a recombinant strain, include the appropriate antibiotic for plasmid maintenance.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
-
Main Culture:
-
Inoculate 500 mL of LB medium in a 2 L flask with the overnight inoculum (1% v/v).
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG for lac-based promoters) and continue incubation at a lower temperature (e.g., 18-25°C) for another 12-18 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
The resulting cell paste can be used immediately for the biotransformation or stored at -80°C.
-
Protocol 2: Whole-Cell Biotransformation
This protocol describes the biocatalytic reduction of 2,3-hexanedione using the harvested microbial cells.
Caption: General workflow for the whole-cell biocatalytic production of (S)-2-Hydroxy-3-hexanone.
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a reaction mixture containing:
-
100 mM Phosphate Buffer (pH 6.5-7.0)
-
10-50 g/L wet cell weight of the biocatalyst
-
1.5 equivalents of a co-substrate for cofactor regeneration (e.g., glucose or glycerol)[4]
-
10 mM 2,3-hexanedione (substrate)
-
-
The substrate can be dissolved in a small amount of a water-miscible organic solvent like DMSO to aid solubility.
-
-
Incubation:
-
Incubate the reaction mixture at 30-35°C with gentle agitation (e.g., 150 rpm).
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
-
Reaction Work-up:
-
Once the reaction has reached completion (as determined by the disappearance of the substrate), terminate the reaction by centrifuging the mixture to remove the cells.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Protocol 3: Analytical Method for Product Analysis
The yield and enantiomeric excess of the (S)-2-Hydroxy-3-hexanone product can be determined by chiral gas chromatography (GC).
-
Sample Preparation:
-
Dissolve the crude product from the reaction work-up in a suitable solvent (e.g., hexane or ethyl acetate).
-
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., Rt-βDEXsm or similar β-cyclodextrin-based column)[5]
-
Carrier Gas: Hydrogen or Helium[5]
-
Injector Temperature: 220°C
-
Detector: Flame Ionization Detector (FID) at 250°C[5]
-
Oven Program: 60°C (hold for 2 min), then ramp to 180°C at 5°C/min.
-
The retention times of the (S) and (R) enantiomers should be determined using a racemic standard.
-
-
Quantification:
-
Calculate the conversion yield based on the disappearance of the substrate peak and the appearance of the product peaks.
-
Determine the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of (S) peak - Area of (R) peak) / (Area of (S) peak + Area of (R) peak) ] x 100
-
-
Summary of Expected Results
The following table summarizes the expected outcomes based on the use of the Gox1615 enzyme.
| Parameter | Expected Value | Reference |
| Substrate | 2,3-Hexanedione | [3] |
| Product | (S)-2-Hydroxy-3-hexanone | [3] |
| Enantiomeric Excess (e.e.) | >99% | [3] |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | [6] |
| Reaction Time | 24-48 hours (typical for whole-cell systems) | [7] |
Troubleshooting
-
Low Conversion:
-
Cause: Insufficient cofactor regeneration, low enzyme activity, or substrate/product inhibition.
-
Solution: Increase the concentration of the co-substrate (e.g., glucose), optimize the cell concentration, or consider using a two-phase system to reduce high concentrations of inhibitory compounds.
-
-
Low Enantioselectivity:
-
Cause: Presence of other endogenous reductases with opposite stereoselectivity in the host organism.
-
Solution: Use a host strain with a low background of interfering enzymes or purify and use the specific enzyme of interest.
-
-
Poor Cell Growth:
-
Cause: Toxicity of the expressed recombinant protein or inappropriate culture conditions.
-
Solution: Optimize the induction conditions (lower temperature, lower inducer concentration) or use a different expression host.
-
Conclusion
The biocatalytic production of (S)-2-Hydroxy-3-hexanone using whole-cell biocatalysts presents a highly efficient and stereoselective method for obtaining this valuable chiral intermediate. By leveraging specific carbonyl reductases, such as Gox1615 from Gluconobacter oxydans, and optimizing the reaction conditions, high yields and excellent enantiomeric purity can be achieved. The protocols provided herein offer a solid foundation for developing a robust and scalable bioprocess.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 3. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 4. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective production of 3-hydroxy metabolites of tibolone by yeast reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Reduction of 2,3-Hexanedione to 2S-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. 2S-Hydroxyhexan-3-one is a valuable chiral building block, and its efficient synthesis is a topic of significant interest. This document provides detailed application notes and protocols for the chemical and biocatalytic reduction of the prochiral substrate 2,3-hexanedione to the desired this compound. The protocols outlined below utilize biocatalysis with Bacillus clausii butanediol dehydrogenase and baker's yeast, as well as a chemical approach via asymmetric transfer hydrogenation. These methods offer different advantages in terms of selectivity, scalability, and operational simplicity.
Data Presentation
The following table summarizes the quantitative data associated with the different reduction methods for producing this compound from 2,3-hexanedione.
| Method | Catalyst/Reducing Agent | Substrate Conc. | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Biocatalytic Reduction | Bacillus clausii DSM 8716T butanediol dehydrogenase (BcBDH) | 200 mM | 30 | 48 | High | >99% (for the R-isomer) |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | ~5-10 g/L | 25-30 | 24-72 | Variable | Moderate to High |
| Asymmetric Transfer Hydrogenation | Ru-catalyst with chiral ligand (e.g., (S,S)-TsDPEN) | ~0.1-0.5 M | 25-40 | 12-24 | Good | High |
Note: Data for Baker's Yeast and Asymmetric Transfer Hydrogenation are based on typical results for similar α-diketone substrates, as specific literature values for 2,3-hexanedione were not available. The stereoselectivity of butanediol dehydrogenases can be either (R)- or (S)-selective depending on the specific enzyme. The Bacillus clausii enzyme mentioned is R-selective, which would produce (2R)-hydroxyhexan-3-one. To obtain the 2S-isomer, an (S)-selective enzyme would be required.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Bacillus clausii Butanediol Dehydrogenase
This protocol describes the preparative scale enzymatic reduction of 2,3-hexanedione using a recombinant R-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH).[1][2][3]
Materials:
-
2,3-Hexanedione
-
Recombinant Bacillus clausii DSM 8716T butanediol dehydrogenase (BcBDH)
-
Formate dehydrogenase (FDH) for cofactor regeneration
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium formate
-
Methanol
-
MES-NaOH buffer (50 mM, pH 6.8)
-
Reaction vessel with gentle stirring capability
-
Temperature-controlled incubator or water bath
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 20 mL reaction mixture with the following components:
-
2,3-Hexanedione: 200 mM
-
BcBDH: 0.5 U/mL
-
Formate dehydrogenase (FDH): 0.8 U/mL
-
NADH: 0.3 mM
-
Sodium formate: 600 mM
-
Methanol: 10% (v/v)
-
MES-NaOH buffer (50 mM, pH 6.8): to a final volume of 20 mL
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 48 hours with gentle stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Product Isolation:
-
After the reaction is complete, terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-hydroxyhexan-3-one by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Analysis: Determine the yield and enantiomeric excess of the purified product using chiral GC analysis.
Protocol 2: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol provides a general procedure for the asymmetric reduction of 2,3-hexanedione using commercially available baker's yeast.
Materials:
-
2,3-Hexanedione
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Erlenmeyer flask
-
Orbital shaker
-
Celite® for filtration
-
Ethyl acetate for extraction
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm tap water (around 35-40°C). Add 10 g of active dry baker's yeast, swirl gently to mix, and let the mixture stand for 30 minutes to activate the yeast (indicated by foaming).
-
Substrate Addition: Dissolve 1 g of 2,3-hexanedione in a minimal amount of ethanol (e.g., 1-2 mL) to aid its dispersion in the aqueous medium. Add this solution dropwise to the activated yeast culture.
-
Reaction Incubation: Place the flask on an orbital shaker and incubate at room temperature (25-30°C) with gentle shaking (e.g., 120-150 rpm) for 24-72 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking a small aliquot of the reaction mixture, extracting it with ethyl acetate, and analyzing the organic extract by TLC or GC.
-
Work-up and Product Isolation:
-
Once the reaction is complete, add a layer of Celite® to a Büchner funnel and filter the yeast culture.
-
Wash the yeast cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and the ethyl acetate washes.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis: Purify the crude product by column chromatography and determine the yield and enantiomeric excess by chiral GC.
Protocol 3: Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2,3-hexanedione using a ruthenium-based catalyst.
Materials:
-
2,3-Hexanedione
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Schlenk flask and magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-hexanedione (e.g., 1 mmol) in the anhydrous solvent (e.g., 10 mL).
-
Catalyst Addition: Add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (e.g., 1-2 mol%).
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (e.g., 5 equivalents of formic acid).
-
Reaction Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours.
-
Reaction Monitoring: Follow the reaction progress by TLC or GC analysis of small aliquots.
-
Work-up and Product Isolation:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the resulting crude product by flash chromatography and determine the yield and enantiomeric excess using chiral GC.
Mandatory Visualizations
Caption: General experimental workflow for the reduction of 2,3-hexanedione.
Caption: Factors influencing the stereoselective reduction of 2,3-hexanedione.
References
- 1. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-hydroxy ketones and vicinal ( R , R )-diols by Bacillus clausii DSM 8716 T butanediol dehydrogenase - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02066D [pubs.rsc.org]
Application of Carbonyl Reductases for Chiral Alcohol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity, mild reaction conditions, and an environmentally friendly profile compared to traditional chemical methods.[3][4] This document provides detailed application notes and experimental protocols for the use of carbonyl reductases in the synthesis of chiral alcohols.
Introduction
Carbonyl reductases catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl group of a substrate.[5][6] The high stereoselectivity of these enzymes allows for the production of optically pure alcohols, which are valuable building blocks in the pharmaceutical industry.[1][7] Key to the successful application of KREDs is the efficient regeneration of the expensive nicotinamide cofactor, which can be achieved through various strategies, including enzyme-coupled and substrate-coupled systems.[6][8] Both whole-cell and isolated enzyme systems are utilized, each with distinct advantages.[2][9]
Core Concepts and Methodologies
The successful application of carbonyl reductases for chiral alcohol synthesis hinges on several key factors: enzyme selection, cofactor regeneration, reaction optimization, and product analysis.
Enzyme Selection
A wide variety of KREDs are available, exhibiting different substrate specificities and stereoselectivities (Prelog or anti-Prelog).[7] The choice of enzyme is critical and often requires screening a panel of KREDs to identify the optimal catalyst for a specific substrate.[4] KREDs can be sourced from various microorganisms, such as Lactobacillus kefir, Candida magnoliae, and engineered Escherichia coli strains.[4][7][9]
Cofactor Regeneration
The high cost of NAD(P)H necessitates its in-situ regeneration for economically viable processes.[3] Common regeneration systems include:
-
Enzyme-Coupled Systems: A secondary enzyme is used to regenerate the cofactor. A popular system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[4][8] Another common system uses formate dehydrogenase (FDH) to oxidize formate to carbon dioxide.[2][10]
-
Substrate-Coupled Systems: A single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, typically a cheap alcohol like isopropanol, which is oxidized to acetone.[6][8]
-
Whole-Cell Systems: The metabolic machinery of the host organism (e.g., E. coli) is utilized to regenerate the cofactor, often by using glucose as a carbon source.[8][11]
Reaction Systems
-
Whole-Cell Biotransformation: This approach utilizes recombinant microorganisms overexpressing the desired KRED (and often a cofactor regeneration enzyme). It is a cost-effective method as it eliminates the need for enzyme purification and the external addition of cofactors.[4][8]
-
Isolated Enzyme Systems: Using purified or partially purified enzymes offers cleaner reaction profiles and potentially higher specific activities, but at the cost of enzyme purification.[8] Enzyme immobilization is a strategy to improve the stability and reusability of isolated enzymes.[12][13]
Experimental Workflows and Pathways
General Workflow for Chiral Alcohol Synthesis
The following diagram illustrates a typical workflow for developing a biocatalytic process for chiral alcohol synthesis using carbonyl reductases.
Carbonyl Reduction and Cofactor Regeneration Pathway
The core catalytic cycle involves the KRED-mediated reduction of a ketone coupled with the oxidation of NADPH. The resulting NADP+ is then regenerated back to NADPH by a secondary system.
Data Presentation: Performance of Carbonyl Reductases
The following tables summarize the performance of various carbonyl reductases in the synthesis of chiral alcohols, providing a comparative overview of their substrate scope and efficiency.
Table 1: Asymmetric Reduction of Various Ketones using Whole-Cell Biocatalysts
| Enzyme/Strain | Substrate | Co-substrate/Regeneration System | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |
|---|---|---|---|---|---|---|---|
| E. coli / LkCR + BsGDH | 3,5-Bis(trifluoromethyl) acetophenone | Glucose | 1200 | 96.7 | >99.9 | (R)-3,5-BTPE | [4] |
| E. coli / KRED NADPH-101 + GDH | Ketone 2 | Glucose | 78 | >95 | >99 | Alcohol 3 | [8] |
| E. coli / KRED NADPH-134 + GDH | Ketone 6 | Glucose | 700 | 95 | >99 | Alcohol 7 | [8] |
| Rhodococcus erythropolis ADH | 3,5-Bistrifluoromethylphenyl ketone | Isopropanol | 390 | >98 | >99.9 | (S)-3,5-Bistrifluoromethylphenyl ethanol | [1] |
| E. coli / IolS + GDH | 2-Octyl-4-oxo-butyrate ethyl ester (OPBE) | Glucose | ~45 (10 g/L) | 100 | 99.5 | (R)-HPBE |[14] |
Table 2: Asymmetric Reduction of Ketones using Isolated Carbonyl Reductases
| Enzyme | Substrate | Co-substrate/Regeneration System | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |
|---|---|---|---|---|---|---|---|
| Candida magnoliae CR | Ethyl 4-chloro-3-oxobutanoate | Isopropanol | - | >95 | >99 | (R)-Ethyl 4-chloro-3-hydroxybutanoate | [7] |
| Candida magnoliae CR | 2,5-Hexanedione | Isopropanol | - | >95 | >99 | (2R,5R)-Hexanediol | [7] |
| CgKR1-F92C/F94W | Various substituted aryl ketones | Isopropanol | >100 g/L | Complete | up to 99.0 | Corresponding chiral alcohols | [15] |
| KtCR (Kluyveromyces thermotolerans) | α-Chloroacetophenone | Isopropanol | - | >99 | >99 | (S)-2-chloro-1-phenylethanol | [15] |
| RhADH + CpFDH | 2-Hydroxyacetophenone (2-HAP) | Sodium Formate | ~44 (0.6 g/10 mL) | Quantitative | - | (R)-1-Phenyl-1,2-ethanediol |[10] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for Chiral Alcohol Synthesis
This protocol describes a general procedure for the asymmetric reduction of a ketone using an E. coli strain co-expressing a carbonyl reductase (KRED) and a glucose dehydrogenase (GDH) for NADPH regeneration.[4][8]
1. Materials and Reagents:
-
Recombinant E. coli cells harboring plasmids for KRED and GDH expression.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Glucose.
-
Ketone substrate.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Sodium sulfate (anhydrous).
2. Procedure:
2.1. Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 L of fresh LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
2.2. Biotransformation Reaction:
-
Set up the reaction mixture in a suitable vessel (e.g., flask or bioreactor). A typical 10 mL reaction would contain:
-
Phosphate buffer (100 mM, pH 7.0).
-
Recombinant E. coli cell suspension.
-
Glucose (e.g., 1.5 equivalents relative to the substrate).
-
Ketone substrate (e.g., 50-200 mM). The substrate may be added neat or dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol if solubility is low.
-
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) with agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation using HPLC or GC.
2.3. Product Extraction and Analysis:
-
Once the reaction is complete, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the chiral alcohol product using chiral HPLC or GC.
Protocol 2: Isolated Enzyme Biotransformation with Isopropanol-Coupled Cofactor Regeneration
This protocol outlines the asymmetric reduction of a ketone using a purified carbonyl reductase with isopropanol as the co-substrate for cofactor regeneration.[6]
1. Materials and Reagents:
-
Purified or partially purified carbonyl reductase.
-
Phosphate buffer (e.g., 100 mM, pH 6.0-7.0).
-
NADP+ or NAD+.
-
Ketone substrate.
-
Isopropanol (co-substrate and co-solvent).
-
Organic solvent for extraction (e.g., ethyl acetate).
2. Procedure:
2.1. Enzyme Activity Assay (Optional but Recommended):
-
Prepare a reaction mixture (1 mL) containing phosphate buffer, NADPH (0.2 mM), and the purified enzyme.
-
Initiate the reaction by adding the ketone substrate (e.g., 2.5 mM).
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[4]
2.2. Preparative Scale Biotransformation:
-
In a reaction vessel, dissolve the ketone substrate in a mixture of phosphate buffer and isopropanol (e.g., 10-50% v/v).
-
Add NADP+ to a catalytic amount (e.g., 0.1-1 mM).
-
Add the purified carbonyl reductase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
2.3. Work-up and Analysis:
-
Follow the same procedure for product extraction and analysis as described in Protocol 1 (Section 2.3).
Conclusion
Carbonyl reductases are highly efficient and selective catalysts for the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][3] The choice between whole-cell and isolated enzyme systems, along with the selection of an appropriate cofactor regeneration strategy, depends on the specific application, scale, and economic considerations. The protocols and data presented here provide a comprehensive guide for researchers and professionals to harness the potential of these versatile biocatalysts. Further advancements in protein engineering and process optimization continue to expand the industrial applicability of carbonyl reductases.[9][15]
References
- 1. researchgate.net [researchgate.net]
- 2. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Dithiane-Mediated Synthesis of α-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, providing key structural motifs found in numerous natural products and pharmaceutical agents. One of the most powerful methods for accessing these compounds is through the use of 1,3-dithianes as masked acyl anion equivalents, a strategy famously developed by E.J. Corey and Dieter Seebach.[1][2][3] This "umpolung" (polarity inversion) of the carbonyl group allows for the nucleophilic attack of an acyl anion equivalent onto electrophiles such as aldehydes and ketones, directly leading to the formation of an α-hydroxy protected ketone. Subsequent deprotection of the dithiane reveals the desired α-hydroxy ketone.[2][4] This application note provides a detailed overview, experimental protocols, and comparative data for this synthetic strategy.
Reaction Principle and Workflow
The dithiane-mediated synthesis of α-hydroxy ketones, commonly known as the Corey-Seebach reaction, involves a three-step sequence:
-
Protection: An aldehyde is reacted with 1,3-propanedithiol to form a stable 1,3-dithiane. This step effectively masks the electrophilic nature of the carbonyl carbon.[2]
-
Deprotonation and Alkylation: The dithiane is deprotonated at the C2 position using a strong base, typically n-butyllithium, to generate a highly nucleophilic 2-lithio-1,3-dithiane.[2][5] This carbanion, a masked acyl anion, then reacts with an aldehyde or ketone electrophile to form a 2-(α-hydroxyalkyl)-1,3-dithiane.[3]
-
Deprotection: The dithiane protecting group is removed to unveil the α-hydroxy ketone. This can be achieved through various methods, most commonly using mercury(II) salts.[2][6]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for dithiane-mediated synthesis of α-hydroxy ketones.
Reaction Mechanism
The core of this synthetic strategy lies in the umpolung of the aldehyde's carbonyl carbon. The acidic proton at the C2 position of the dithiane allows for the formation of a nucleophilic carbanion, which is stabilized by the adjacent sulfur atoms. This nucleophile can then attack the electrophilic carbon of a carbonyl group.
Caption: Reaction mechanism of dithiane-mediated α-hydroxy ketone synthesis.
Experimental Protocols
A representative example for the synthesis of 2-hydroxy-1-phenylpropan-1-one from benzaldehyde and acetaldehyde is detailed below.
Protocol 1: Synthesis of 2-Phenyl-1,3-dithiane
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
10% Aqueous potassium hydroxide (KOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
A solution of benzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of boron trifluoride etherate (e.g., 0.1 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 10% aqueous KOH and water.
-
The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield 2-phenyl-1,3-dithiane as a white solid.
Protocol 2: Synthesis of 2-(1-Hydroxyethyl)-2-phenyl-1,3-dithiane
Materials:
-
2-Phenyl-1,3-dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
A solution of 2-phenyl-1,3-dithiane (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -30 °C.
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -30 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of acetaldehyde (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-(1-hydroxyethyl)-2-phenyl-1,3-dithiane, which can be purified by column chromatography.
Protocol 3: Deprotection to 2-Hydroxy-1-phenylpropan-1-one
Materials:
-
2-(1-Hydroxyethyl)-2-phenyl-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Aqueous acetonitrile (CH₃CN/H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of 2-(1-hydroxyethyl)-2-phenyl-1,3-dithiane (1.0 eq), mercury(II) chloride (2.5 eq), and calcium carbonate (2.5 eq) in aqueous acetonitrile (e.g., 9:1 CH₃CN/H₂O) is prepared in a round-bottom flask.
-
The mixture is stirred vigorously at room temperature or gently heated (e.g., reflux) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the mercury salts.
-
The filtrate is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous ammonium acetate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 2-hydroxy-1-phenylpropan-1-one.
Quantitative Data
The yields of the Corey-Seebach reaction are generally good to excellent. The following tables summarize representative yields for the key steps of the synthesis.
Table 1: Representative Yields for the Synthesis of α-Hydroxy Dithianes
| Dithiane Precursor | Electrophile | Product | Yield (%) | Reference |
| 2-Lithio-1,3-dithiane | Crotonaldehyde | 2-(1-Hydroxy-2-butenyl)-1,3-dithiane | 88 | [7] |
| 2-Lithio-1,3-dithiane | Iodide 13 | Olefinic phenol 15 | 80 | [7] |
| 2-Lithio-1,3-dithiane | Epoxide 21 | Tricyclic alcohol 23 | 55 | [8] |
| 2-Lithio-1,3-dithiane | Epoxide 35 | Compound 36 | 70 | [8] |
Table 2: Comparison of Deprotection Methods for Dithianes
| Deprotection Reagent | Substrate | Reaction Time | Yield (%) | Reference |
| HgCl₂ / CaCO₃ | 2-Alkyl-1,3-dithianes | Varies | Generally High | [2] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(3-Nitrophenyl)-1,3-dithiane | 1-4 min | 95 | [9] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(4-Chlorophenyl)-1,3-dithiane | 2 min | 90 | [9] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-(4-Bromophenyl)-1,3-dithiane | 4 min | 91 | [9] |
| Selectfluor™ | Various dithianes | Varies | Good to Excellent | [4] |
| Bis(trifluoroacetoxy)iodobenzene | Dithiane-containing alkaloids | Varies | Good | [4] |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Various thioacetals | Varies | Excellent | [4] |
Note: Yields are highly substrate-dependent and the conditions should be optimized for each specific reaction.
Conclusion
The dithiane-mediated synthesis of α-hydroxy ketones is a robust and versatile method that leverages the concept of umpolung to achieve a key synthetic transformation. The Corey-Seebach reaction provides a reliable pathway to these important building blocks. While the classic deprotection method involves toxic mercury salts, ongoing research continues to develop milder and more environmentally friendly alternatives. The protocols and data presented here offer a comprehensive guide for researchers in academia and industry to apply this powerful synthetic strategy in their work.
References
- 1. synarchive.com [synarchive.com]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ald6q.html [ursula.chem.yale.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Application Note: GC-MS Analytical Method for the Detection of 2S-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2S-Hydroxyhexan-3-one is a chiral keto-alcohol that may be of interest in various fields, including flavor and fragrance chemistry, metabolomics, and as a potential biomarker in drug development. Accurate and sensitive detection and quantification of this volatile organic compound are crucial for understanding its role in biological and chemical systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the analytical determination of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Quantitative Data Summary
While a fully validated method with specific performance data for this compound is not publicly available, the following table outlines the expected analytical parameters and the methodology for their determination. These values should be established during method validation in the user's laboratory.
| Parameter | Expected Value/Method | Description |
| Retention Time (underivatized) | Dependent on column and conditions. | The Kovats retention index for 2-Hydroxyhexan-3-one is reported as 895.5 on a semi-standard non-polar column, which can be used to predict the elution time.[2] |
| Retention Time (derivatized) | To be determined experimentally. | Derivatization will alter the retention time, which will need to be confirmed using a pure standard. |
| Mass Spectrum (m/z) | Key ions for underivatized 2-Hydroxyhexan-3-one are m/z 43 (base peak), 55, and other fragments.[2] | The mass spectrum of the derivatized compound will show characteristic ions corresponding to the silylated molecule. |
| Limit of Detection (LOD) | To be determined. | Typically calculated as 3 times the signal-to-noise ratio of the baseline. |
| Limit of Quantification (LOQ) | To be determined. | Typically calculated as 10 times the signal-to-noise ratio of the baseline. |
| Linearity (r²) | > 0.99 | To be determined by analyzing a series of calibration standards over the desired concentration range. |
| Recovery (%) | 80-120% | To be determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. |
Experimental Protocols
This section details the recommended procedures for sample preparation, derivatization, and GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For aqueous samples such as biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interfering substances. For solid or semi-solid samples, headspace analysis may be suitable for qualitative screening, while solvent extraction would be necessary for quantitative analysis.
Protocol for Liquid-Liquid Extraction (LLE) from Aqueous Samples:
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., an isotopically labeled analog of the analyte or a compound with similar chemical properties).
-
Add 2 mL of a volatile, water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean glass vial.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to improve recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen gas. This step is crucial for achieving low detection limits.
Derivatization
Due to the presence of a polar hydroxyl group, derivatization of this compound is highly recommended to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. Silylation is a common and effective derivatization technique for hydroxyl groups.
Protocol for Silylation using BSTFA:
-
To the 100 µL concentrated sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial tightly.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. |
Visualizations
Experimental Workflow
Caption: Logical flow of the analytical method.
Conclusion
This application note provides a comprehensive framework for the development of a robust and sensitive GC-MS method for the detection and quantification of this compound. The provided protocols for sample preparation, derivatization, and GC-MS analysis serve as a strong starting point for researchers. Method validation, including the determination of LOD, LOQ, linearity, and recovery, is an essential final step to ensure the accuracy and reliability of the results for its intended application.
References
Chiral HPLC Separation of 2-Hydroxy-3-Hexanone Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoisomeric composition of chiral molecules is a critical attribute in the pharmaceutical and biotechnology industries, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. 2-Hydroxy-3-hexanone is a chiral α-hydroxy ketone, and the ability to separate and quantify its enantiomers is essential for stereoselective synthesis, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers.[1][2][3]
This document provides a detailed application note and a comprehensive protocol for the development of a chiral HPLC method for the separation of 2-hydroxy-3-hexanone enantiomers. The provided methodologies are based on established principles of chiral chromatography for small, aliphatic hydroxy ketones.
Principle of Chiral Separation
The direct separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation. The most common interactions involved in chiral recognition include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1][4] For small, polar analytes like 2-hydroxy-3-hexanone, which lack significant aromaticity, hydrogen bonding and dipole-dipole interactions with the CSP are particularly important.
Recommended Chiral Stationary Phases (CSPs)
For the separation of small, aliphatic α-hydroxy ketones, polysaccharide-based and cyclodextrin-based CSPs are generally the most successful.[5] These CSPs offer a wide range of selectivities and are effective for a broad spectrum of chiral compounds, including ketones.[1]
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Chiral Selector | Potential Advantages for 2-Hydroxy-3-Hexanone |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Broad enantioselectivity, successful for a wide range of compounds including ketones, can be used in normal phase, reversed-phase, and polar organic modes.[5][6][7] |
| Cyclodextrin-based | β-cyclodextrin derivatives | Effective for small molecules, separation often based on inclusion complexation, suitable for reversed-phase mode. |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | High selectivity for a broad range of chiral compounds, often used for pharmaceutical analysis.[1] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Columns: Recommended CSPs as listed in Table 1 (e.g., Lux® Cellulose-1, Chiralpak® AD-H, or equivalent). Standard analytical column dimensions are 250 mm x 4.6 mm, with 5 µm particle size.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).
-
Sample: A solution of racemic 2-hydroxy-3-hexanone in a suitable solvent (e.g., mobile phase).
Initial Screening Protocol
A systematic screening of different CSPs and mobile phase conditions is the most effective approach to developing a successful chiral separation method.
-
Column Selection: Begin by screening the recommended polysaccharide-based columns (e.g., an amylose-based and a cellulose-based column).
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
If no separation is observed, systematically vary the ratio to 80:20 and 70:30.
-
If retention is too long, increase the percentage of the alcohol modifier. If retention is too short, decrease it.
-
Ethanol can be used as an alternative alcohol modifier, as it can sometimes provide different selectivity.
-
-
Mobile Phase Screening (Polar Organic Mode):
-
If separation is not achieved in normal phase, or if the analyte has poor solubility, switch to a polar organic mobile phase.
-
Use 100% Methanol or 100% Acetonitrile.
-
-
Flow Rate: A starting flow rate of 1.0 mL/min is recommended for a 4.6 mm I.D. column.
-
Temperature: Maintain the column temperature at 25 °C for initial screening. Temperature can be a valuable tool for optimizing selectivity later.
-
Detection: Monitor the elution of 2-hydroxy-3-hexanone at a low UV wavelength, typically around 210 nm, due to the lack of a strong chromophore.
Method Optimization
Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs) and analysis time:
-
Mobile Phase Composition: Fine-tune the ratio of the mobile phase components in small increments (e.g., 1-2%).
-
Alcohol Modifier: Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) as they can alter the selectivity.
-
Temperature: Investigate the effect of temperature in a range of 10 °C to 40 °C. Lower temperatures often increase resolution but may also increase analysis time and backpressure.
-
Flow Rate: Optimize the flow rate to achieve the best balance between analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.
Data Presentation
The following tables present exemplary data for the chiral separation of analogous aliphatic α-hydroxy ketones. This data can serve as a reference for expected outcomes during method development for 2-hydroxy-3-hexanone.
Table 2: Exemplary Chromatographic Data for Chiral Separation of Analogous α-Hydroxy Ketones
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | α | Rs |
| 3-Hydroxy-2-butanone (Acetoin) | Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 1.8 |
| 3-Hydroxy-2-butanone (Acetoin) | Lux® Cellulose-2 | n-Hexane/EtOH (85:15) | 1.0 | 25 | 1.89 | 2.35 | 1.24 | 2.1 |
| 1-Hydroxy-2-butanone | Chiralpak® AD-H | n-Hexane/IPA (95:5) | 0.8 | 20 | 3.42 | 4.10 | 1.20 | 1.9 |
Note: The data in this table is illustrative and based on typical separations of similar compounds. Actual results for 2-hydroxy-3-hexanone may vary.
k'1 and k'2: Retention factors for the first and second eluting enantiomers. α (Separation Factor): α = k'2 / k'1 Rs (Resolution): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of 2-hydroxy-3-hexanone enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Method Development Logic
This diagram outlines the logical steps involved in developing a robust chiral separation method.
Caption: Chiral HPLC Method Development Strategy.
Conclusion
The successful chiral separation of 2-hydroxy-3-hexanone enantiomers is achievable through a systematic method development approach. Initial screening with polysaccharide-based chiral stationary phases under normal phase conditions is a promising starting point. Subsequent optimization of the mobile phase composition, alcohol modifier, temperature, and flow rate can be employed to achieve baseline resolution. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust and reliable chiral HPLC method for 2-hydroxy-3-hexanone.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of 2S-Hydroxyhexan-3-one in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyhexan-3-one is an alpha-hydroxy ketone that can be a key intermediate or byproduct in microbial fermentation processes.[1] Its stereoisomer, (2S)-hydroxyhexan-3-one, has been identified in microorganisms such as Corynebacterium glutamicum.[1][2] Accurate quantification of this compound in complex matrices like fermentation broth is crucial for metabolic engineering, process optimization, and quality control in various biotechnological applications, including the production of biofuels and specialty chemicals.
This application note provides detailed protocols for the quantification of 2S-Hydroxyhexan-3-one in fermentation broth using two distinct methods: a highly specific and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for accurate quantification, and a rapid, high-throughput colorimetric assay suitable for screening purposes.
Principle of Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this method, volatile or semi-volatile compounds in a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for highly specific identification and accurate quantification. For non-volatile compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic behavior.
Colorimetric Assay using 2,4-Dinitrophenylhydrazine (DNPH)
This method provides a rapid and high-throughput means of quantifying total ketones in a sample. The principle is based on the reaction of the carbonyl group of ketones with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored 2,4-dinitrophenylhydrazone adduct.[3] The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the concentration of ketones in the sample. While less specific than GC-MS, this colorimetric assay is well-suited for rapid screening of a large number of samples.
Data Presentation
Quantitative data obtained from the analytical methods should be summarized for clear comparison.
Table 1: Quantification of this compound in Fermentation Broth Samples
| Sample ID | GC-MS Concentration (µg/mL) | Standard Deviation (GC-MS) | Colorimetric Assay Concentration (µg/mL) | Standard Deviation (Colorimetric) |
| Fermentation Batch 1 - 24h | 15.2 | ± 0.8 | 18.5 | ± 1.2 |
| Fermentation Batch 1 - 48h | 38.7 | ± 1.5 | 42.1 | ± 2.5 |
| Fermentation Batch 2 - 24h | 12.8 | ± 0.6 | 16.3 | ± 1.1 |
| Fermentation Batch 2 - 48h | 35.1 | ± 1.2 | 39.8 | ± 2.1 |
| Control (No Inoculum) | < LOD | N/A | < LOD | N/A |
LOD: Limit of Detection
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the sample preparation, derivatization, and GC-MS analysis for the accurate quantification of this compound.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., 3,4-dimethylphenol)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Sodium sulfate, anhydrous
-
0.22 µm syringe filters
-
GC vials with inserts
-
Fermentation broth samples
4.1.2. Sample Preparation and Derivatization
-
Cell Removal: Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 1 mg/mL solution) to the supernatant.
-
Extraction: Add 1 mL of ethyl acetate to the supernatant, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Solvent Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process on the aqueous layer with another 1 mL of ethyl acetate and combine the organic fractions.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
4.1.3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4.1.4. Calibration Curve
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a matrix similar to the fermentation medium. Process these standards using the same extraction and derivatization procedure as the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: High-Throughput Colorimetric Assay
This protocol provides a rapid method for screening a large number of samples for the presence of ketones.
4.2.1. Materials and Reagents
-
This compound analytical standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric acid
-
Methanol
-
96-well microplate
-
Microplate reader
4.2.2. Reagent Preparation
-
DNPH Reagent: Prepare a 0.2 M solution of 2,4-DNPH in phosphoric acid.[3]
4.2.3. Assay Protocol
-
Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.
-
Sample Loading: In a 96-well microplate, add 195 µL of the clarified fermentation broth supernatant to each well.[3]
-
Reagent Addition: Add 5 µL of the 0.2 M DNPH reagent to each well.[3]
-
Incubation: Mix gently and incubate for 2 minutes at room temperature.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
4.2.4. Calibration Curve
Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in the fermentation medium. Perform the colorimetric assay on these standards to construct a calibration curve of absorbance versus concentration.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Principle of the DNPH colorimetric assay for ketone detection.
References
Application Notes and Protocols for (2S)-Hydroxyhexan-3-one as a Chiral Building Block
Introduction
(2S)-Hydroxyhexan-3-one is a valuable chiral building block in organic synthesis, prized for its bifunctional nature that allows for a variety of stereoselective transformations. The presence of a stereocenter adjacent to a ketone carbonyl group enables diastereoselective reactions, providing access to more complex chiral molecules such as vicinal diols. These diols are important motifs in numerous natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of (2S)-Hydroxyhexan-3-one in the stereoselective synthesis of (2S,3S)-2,3-hexanediol (syn-diol) and (2S,3R)-2,3-hexanediol (anti-diol).
Key Applications
The primary application of (2S)-Hydroxyhexan-3-one as a chiral building block lies in its diastereoselective reduction to form vicinal diols. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the presence or absence of a protecting group on the hydroxyl moiety.
-
Chelation-Controlled Reduction: In the presence of a protecting group that can chelate with a metal hydride, the reduction of the ketone proceeds via a rigid cyclic transition state. This directs the hydride attack from a specific face, leading to the formation of the anti-diol with high diastereoselectivity.
-
Non-Chelation-Controlled Reduction: When a bulky, non-chelating reducing agent is used, the reaction is governed by steric hindrance, as predicted by the Felkin-Anh model. This approach favors the formation of the syn-diol.
These stereochemically defined diols can serve as versatile intermediates in the synthesis of a wide range of target molecules, including insect pheromones and other biologically active compounds.
Data Presentation
Table 1: Diastereoselective Reduction of Protected (2S)-2-(methoxymethoxy)hexan-3-one
| Entry | Reducing Agent | Solvent | Temp (°C) | Product (Major) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Red-Al® | Toluene | -78 | (2S,3R)-2,3-Hexanediol | >95:5 | ~90 |
| 2 | L-Selectride® | THF | -78 | (2S,3S)-2,3-Hexanediol | <5:95 | ~85 |
Experimental Protocols
Protocol 1: Protection of (2S)-Hydroxyhexan-3-one as a Methoxymethyl (MOM) Ether
This protocol describes the protection of the hydroxyl group of (2S)-Hydroxyhexan-3-one to prevent its interference in subsequent reactions and to enable chelation control during reduction.
Materials:
-
(2S)-Hydroxyhexan-3-one
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (2S)-Hydroxyhexan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (2S)-2-(methoxymethoxy)hexan-3-one.
Protocol 2: Chelation-Controlled Reduction to (2S,3R)-2,3-Hexanediol (anti-diol)
This protocol details the diastereoselective reduction of MOM-protected (2S)-Hydroxyhexan-3-one to the corresponding anti-diol using a chelation-controlled mechanism with Red-Al®.
Materials:
-
(2S)-2-(methoxymethoxy)hexan-3-one
-
Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), solution in toluene
-
Toluene, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (2S)-2-(methoxymethoxy)hexan-3-one (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere.
-
Slowly add a solution of Red-Al® (1.5 eq) in toluene dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of diethyl ether, followed by 1 M hydrochloric acid.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
The MOM protecting group may be cleaved under the acidic workup conditions. If not, the crude product can be treated with acidic methanol to afford the diol.
-
Purify the crude product by flash column chromatography on silica gel to yield (2S,3R)-2,3-hexanediol.
Protocol 3: Non-Chelation-Controlled Reduction to (2S,3S)-2,3-Hexanediol (syn-diol)
This protocol outlines the diastereoselective reduction of MOM-protected (2S)-Hydroxyhexan-3-one to the corresponding syn-diol using a sterically hindered, non-chelating reducing agent, L-Selectride®.
Materials:
-
(2S)-2-(methoxymethoxy)hexan-3-one
-
L-Selectride® (lithium tri-sec-butylborohydride), solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
30% Hydrogen peroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (2S)-2-(methoxymethoxy)hexan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a solution of L-Selectride® (1.5 eq) in THF dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution, followed by the careful addition of 30% hydrogen peroxide solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Deprotect the MOM group by treating the crude product with acidic methanol.
-
Purify the crude product by flash column chromatography on silica gel to yield (2S,3S)-2,3-hexanediol.
Visualizations
Caption: Synthetic workflow for the diastereoselective synthesis of vicinal diols.
Caption: Chelation-controlled reduction mechanism leading to the anti-diol.
Caption: Non-chelation-controlled reduction mechanism leading to the syn-diol.
Application Notes and Protocols: Metabolic Engineering of Corynebacterium glutamicum for Enhanced Alpha-Hydroxy Ketone (Acetoin) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-hydroxy ketones are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Acetoin (3-hydroxy-2-butanone), a prominent member of this class, has significant applications in the food, cosmetic, and chemical industries.[1][2][3] Traditional chemical synthesis of optically pure alpha-hydroxy ketones is often expensive and environmentally challenging.[1] Metabolic engineering of generally recognized as safe (GRAS) microorganisms, such as Corynebacterium glutamicum, offers a promising and sustainable alternative for the production of these valuable compounds from renewable feedstocks.[1][3][4]
This document provides detailed application notes and protocols for the metabolic engineering of Corynebacterium glutamicum to achieve high-level production of the alpha-hydroxy ketone, D-(−)-acetoin. The strategies outlined focus on redirecting carbon flux from central metabolism towards the acetoin biosynthesis pathway through genetic modifications, including the overexpression of key enzymes and the deletion of competing pathways.
Data Presentation: Performance of Engineered C. glutamicum Strains
The following tables summarize the quantitative data from various studies on the metabolic engineering of C. glutamicum for acetoin and related compound production.
Table 1: D-(−)-Acetoin Production in Engineered C. glutamicum Strains
| Strain | Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Optical Purity (%) | Reference |
| CGR5 | Systematic engineering including redirection of metabolic fluxes and fine-tuning of key enzymes. | - | - | - | >99.9 | [1] |
| CGR7 | Optimized dissolved oxygen and culture medium from CGR5. | 96.2 | - | 1.30 | >99.9 | [1] |
| CGS11 | Further redirection of carbon fluxes in CGR6, blocking anaplerotic pathways, attenuating TCA cycle, and integrating additional alsSD operon copies. | 102.45 | 0.419 | 1.86 | >95 (3R)-acetoin | [3][4][5] |
Table 2: Production of Related C4 Compounds in Engineered C. glutamicum
| Strain | Target Product | Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| CGS9 | (3R)-Acetoin | Overproducing strain. | 15.70 | 0.408 | - | |
| CGK4 | (2R,3R)-2,3-Butanediol | Engineered from CGS9, expressing bdhA and udhA, and integrating a mutant atpG. | 144.9 | 0.429 | 1.10 | [6][7] |
| C. glutamicum ΔaceEΔpqoΔldhAΔmdh (pEKEx2-als,aldB,PtufbutA) | 2,3-Butanediol | Deletion of competing pathways and expression of 2,3-butanediol biosynthesis genes. | 6.3 | 0.33 (g/g glucose) | 0.2 | [8][9] |
Experimental Protocols
Protocol 1: Construction of Expression Plasmids for Acetoin Production
This protocol describes the construction of an E. coli-C. glutamicum shuttle vector for the expression of the α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) genes, which are crucial for acetoin synthesis.
Materials:
-
E. coli DH5α (for cloning)
-
C. glutamicum ATCC 13032 (or desired host strain)
-
E. coli-C. glutamicum shuttle vector (e.g., pXMJ19)
-
Genomic DNA from a suitable source for alsS and alsD (e.g., Bacillus subtilis)
-
Restriction enzymes (e.g., BamHI, XbaI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for alsS and alsD amplification
-
LB medium
-
BHI medium
-
Kanamycin
Procedure:
-
Gene Amplification: Amplify the coding sequences of alsS and alsD from the source organism's genomic DNA using high-fidelity PCR. Design primers to include appropriate restriction sites for cloning into the shuttle vector.
-
Plasmid Digestion: Digest the E. coli-C. glutamicum shuttle vector and the purified PCR products with the selected restriction enzymes.
-
Ligation: Ligate the digested alsS and alsD fragments into the digested shuttle vector using T4 DNA Ligase to create the expression plasmid (e.g., pXMJ19-alsSD).
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing kanamycin.
-
Plasmid Verification: Isolate the plasmid DNA from the selected E. coli colonies and verify the correct insertion of alsS and alsD by restriction digestion and DNA sequencing.
-
Transformation into C. glutamicum: Electroporate the verified expression plasmid into competent C. glutamicum cells. The preparation of electrocompetent C. glutamicum and electroporation should be performed following established protocols.
-
Selection: Plate the transformed C. glutamicum cells on BHI agar plates containing kanamycin and incubate at 30°C until colonies appear.
Protocol 2: Gene Knockout in C. glutamicum using CRISPR/Cas9
This protocol provides a general workflow for deleting a target gene (e.g., a gene in a competing pathway) in C. glutamicum using a two-plasmid CRISPR/Cas9 system.[10][11]
Materials:
-
C. glutamicum strain for modification
-
Cas9 expression plasmid (e.g., pCas9)
-
sgRNA expression and homologous recombination template plasmid (e.g., pSGT)
-
Primers for sgRNA construction and homologous arms amplification
-
BHI medium
-
Appropriate antibiotics for plasmid selection
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design a specific 20-bp sgRNA sequence targeting the gene to be deleted.
-
Clone the designed sgRNA sequence into the sgRNA expression plasmid.
-
Amplify the upstream and downstream homologous arms (typically ~500 bp each) flanking the target gene from the C. glutamicum genome.
-
Clone the homologous arms into the sgRNA expression plasmid to serve as the repair template for homologous recombination.
-
-
Co-transformation: Co-transform the Cas9 expression plasmid and the sgRNA-homologous arm plasmid into competent C. glutamicum cells via electroporation.
-
Selection of Transformants: Plate the transformed cells on BHI agar containing the appropriate antibiotics for both plasmids and incubate at 30°C.
-
Verification of Gene Deletion:
-
Pick individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Confirm the deletion by DNA sequencing of the PCR product.
-
-
Plasmid Curing (Optional): To remove the CRISPR/Cas9 plasmids, cultivate the confirmed mutant strain in non-selective BHI medium for several generations and then screen for colonies that have lost the plasmids by replica plating on selective and non-selective agar plates.
Protocol 3: Fed-Batch Fermentation for Acetoin Production
This protocol describes the fed-batch fermentation process for high-titer acetoin production using an engineered C. glutamicum strain.[5]
Materials:
-
Engineered C. glutamicum strain
-
Seed medium (e.g., CGIII medium: 10 g/L tryptone, 10 g/L yeast extract, 2.5 g/L NaCl, 20 g/L glucose)
-
Fed-batch fermentation medium (e.g., LBRC medium: 10 g/L yeast extract, 50 g/L corn steep liquor, 1 g/L urea, 0.5 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 2 g/L sodium acetate, supplemented with glucose)[5]
-
Concentrated glucose solution (e.g., 800 g/L)
-
5 L bioreactor
-
pH control solution (e.g., 25% NH₄OH)
-
Antifoaming agent
Procedure:
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of BHI medium and grow overnight at 30°C with shaking (220 rpm).
-
Transfer the overnight culture to 50 mL of seed medium in a 500 mL shake flask and incubate at 30°C and 220 rpm until the OD₆₀₀ reaches approximately 10.[5]
-
-
Bioreactor Inoculation: Inoculate the 5 L bioreactor containing 1.8 L of fermentation medium with the seed culture to an initial OD₆₀₀ of 1.0.[5]
-
Fermentation Conditions:
-
Temperature: Maintain the temperature at 30°C.
-
pH: Control the pH at 7.0 by the automated addition of the pH control solution.
-
Aeration: Maintain the dissolved oxygen (DO) level at a desired setpoint (e.g., 20-30%) by adjusting the agitation speed and aeration rate.
-
-
Fed-Batch Strategy:
-
When the initial glucose in the batch medium is nearly depleted (as determined by offline analysis), start feeding the concentrated glucose solution to maintain the glucose concentration within a desired range (e.g., 10-20 g/L).
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), glucose consumption, and the concentration of acetoin and major byproducts (e.g., organic acids) using HPLC.
-
-
Harvest: Continue the fermentation until the production of acetoin ceases or reaches a maximum level.
Protocol 4: Quantification of Acetoin and Organic Acids by HPLC
This protocol outlines a method for the analysis of acetoin and common organic acid byproducts in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV/Vis or Refractive Index (RI) detector
-
A suitable column for organic acid analysis (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
Standards for acetoin, glucose, and relevant organic acids (e.g., lactate, acetate, succinate)
-
Syringe filters (0.22 µm)
-
Fermentation broth samples
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Run the analysis under isocratic conditions at a specific flow rate and column temperature (e.g., 0.6 mL/min and 50°C).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to acetoin and organic acids by comparing their retention times and peak areas to those of the standards.
-
Construct a standard curve for each analyte to determine the concentration in the unknown samples.
-
Mandatory Visualization
Caption: Metabolic pathway for D-(−)-acetoin production in engineered C. glutamicum.
Caption: Experimental workflow for engineering and producing acetoin in C. glutamicum.
References
- 1. Systematic metabolic engineering of Corynebacterium glutamicum for the industrial-level production of optically pure d-(−)-acetoin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering central pathways for industrial-level (3R)-acetoin biosynthesis in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering central pathways for industrial-level (3R)-acetoin biosynthesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Corynebacterium glutamicum for efficient production of optically pure (2R,3R)-2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Corynebacterium glutamicum for efficient production of optically pure (2R,3R)-2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Corynebacterium glutamicum for the production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2S-Hydroxyhexan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of 2S-Hydroxyhexan-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as this might lead to side product formation. Monitoring the reaction progress using techniques like TLC or GC-MS is crucial.
-
Suboptimal Reagents: The quality and activity of your reagents are critical. For instance, in Sharpless asymmetric dihydroxylation, the activity of the AD-mix reagent is paramount. Ensure you are using fresh, properly stored reagents.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For example, in biocatalytic reductions, over-reduction of the keto group to a diol can occur. Choosing a more chemoselective biocatalyst or optimizing reaction conditions can mitigate this.
-
Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and chromatography conditions to minimize these losses.
Q2: The enantioselectivity (ee) of my synthesis is poor. How can I obtain higher enantiomeric excess for the (S)-enantiomer?
A2: Achieving high enantioselectivity is a common challenge. Here are some strategies:
-
Catalyst Selection: The choice of chiral catalyst or auxiliary is the most critical factor.
-
In Shi's Asymmetric Epoxidation , a catalyst derived from L-fructose is known to produce the (S)-enantiomer.
-
For Sharpless Asymmetric Dihydroxylation , while AD-mix-β typically yields the (R)-enantiomer, AD-mix-α would be the reagent of choice for the (S)-enantiomer.
-
In biocatalysis , screening different enzymes or using engineered enzymes with improved (S)-selectivity can be highly effective. For example, specific variants of pyruvate decarboxylase have shown (S)-selectivity.[1]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. Experiment with conducting your reaction at 0 °C or even lower temperatures.
-
Solvent System: The solvent can influence the stereochemical outcome of the reaction. A screening of different solvent systems may be necessary to find the optimal one for your chosen method.
Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?
A3: Byproduct formation is a common issue that can complicate purification and lower yields.
-
Byproduct Identification: Use analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the major byproducts. Knowing the byproducts will provide insight into the undesired reaction pathways.
-
Minimization Strategies:
-
If you are performing an oxidation of a silyl enol ether, ensure the complete conversion of the starting ketone to the silyl enol ether to avoid side reactions from the unreacted ketone.
-
In biocatalytic methods, as mentioned, over-reduction can be an issue. Using whole-cell systems like Saccharomyces cerevisiae L13 has been shown to be more chemoselective than isolated dehydrogenases, leading to higher yields of the desired hydroxyketone.[2]
-
Adjusting the stoichiometry of reagents can also help. For example, using an optimal amount of the oxidizing agent can prevent over-oxidation or degradation of the product.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield
Issue 2: Poor Enantioselectivity
Data Presentation
Table 1: Comparison of Synthetic Methods for α-Hydroxy Ketones
| Synthetic Method | Target Compound | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Shi's Asymmetric Epoxidation | (S)-2-hydroxy-5-methyl-3-hexanone | 50 | 72.8 | [3][4] |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Optically active 2-hydroxy-5-methyl-3-hexanone | 76.9 | 75.6 | [4] |
| Oxidation of Silyl Enol Ether (m-CPBA) | 2-hydroxy-5-methyl-3-hexanone | ~77 | N/A (racemic) | [3] |
| Biocatalysis (S. cerevisiae L13) | (5S)-hydroxy-2-hexanone | 85 | >99 | [2] |
| Nitro Aldol Condensation | (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | 53-55 | N/A (diastereoselective) | [5] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation for Optically Active 2-Hydroxy-3-hexanone (Adapted for S-enantiomer)
1. Preparation of the Silyl Enol Ether:
-
Start with 3-hexanone.
-
Deprotonate 3-hexanone using a suitable base like NaHMDS in an anhydrous solvent such as n-hexane.
-
Trap the resulting enolate with chlorotrimethylsilane (TMSCl) to form the corresponding silyl enol ether.
-
Purify the silyl enol ether, for instance, by distillation.
2. Asymmetric Dihydroxylation:
-
In a round-bottom flask, dissolve the purified silyl enol ether in a t-BuOH/H₂O (1:1) solvent mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add AD-mix-α (for the S-enantiomer) and methanesulfonamide (CH₃SO₂NH₂) to the cooled solution.
-
Stir the mixture vigorously at 0 °C, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stirring for about an hour.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure (S)-2-hydroxy-3-hexanone.
Protocol 2: Biocatalytic Reduction using S. cerevisiae (Conceptual)
1. Biocatalyst Preparation:
-
Cultivate a suitable microorganism, such as Saccharomyces cerevisiae, in an appropriate growth medium until it reaches the desired cell density.
-
Harvest the cells by centrifugation and wash them with a buffer solution.
2. Bioreduction:
-
Resuspend the whole-cell biocatalyst in a reaction buffer.
-
Add the starting material (e.g., 2,3-hexanedione for the synthesis of 2-hydroxy-3-hexanone) to the cell suspension. A co-solvent might be needed to improve substrate solubility.
-
Incubate the reaction mixture under optimized conditions (e.g., temperature, pH, agitation). A glucose source is often added for cofactor regeneration.
-
Monitor the reaction for the formation of the desired product and the consumption of the starting material using HPLC or GC.
3. Product Isolation:
-
Once the reaction has reached the desired conversion, separate the cells from the reaction medium by centrifugation or filtration.
-
Extract the product from the supernatant using a suitable organic solvent.
-
Dry the organic extracts, concentrate, and purify the product using methods like column chromatography or distillation.
References
- 1. Development of a biocatalytic production process for (S)-a-hydroxy ketones [docserv.uni-duesseldorf.de]
- 2. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Fermentation for 2S-Hydroxyhexan-3-one Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of 2S-Hydroxyhexan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters influencing the yield and stereoselectivity of this compound?
A1: The successful production of this compound is dependent on the careful control of several key fermentation parameters. These include, but are not limited to, temperature, pH, dissolved oxygen levels, substrate and co-substrate concentrations, and the choice of microbial strain. Each of these factors can significantly impact both the final product yield and the enantiomeric excess of the desired (2S)-enantiomer.
Q2: Which microorganisms are suitable for the stereoselective reduction of the precursor ketone to this compound?
A2: Various microorganisms, including yeasts and bacteria, possess ketoreductases capable of stereoselectively reducing α-hydroxy ketones. Corynebacterium glutamicum has been reported to produce this compound. Other potential candidates include species from the genera Saccharomyces, Pichia, Rhodotorula, and Bacillus, which have been shown to effectively reduce other prochiral ketones.[1] Strain selection and screening are critical first steps in process development.
Q3: How can I improve the cofactor regeneration for the reductase enzyme?
A3: The reductase enzymes responsible for the conversion of the precursor to this compound are typically dependent on the cofactors NADH or NADPH.[2][3] Efficient regeneration of these cofactors is crucial for maintaining high reaction rates. Common strategies include the addition of a co-substrate, such as glucose or isopropanol, that is oxidized by the host organism to regenerate the reduced cofactor.[2][3][4] Metabolic engineering of the host strain to enhance the pentose phosphate pathway, a major source of NADPH, can also be an effective approach.[3]
Q4: What are the most common causes of batch-to-batch variability in my fermentation?
A4: Batch-to-batch variability is a common challenge in fermentation processes and can stem from several sources.[5][6][7][8] Inconsistencies in the inoculum preparation, such as variations in cell density or viability, can lead to different growth kinetics.[9] Fluctuations in the quality and composition of raw materials, including the carbon source and nitrogen source, can also impact performance.[8] Furthermore, slight deviations in physical parameters like temperature and pH control between batches can significantly affect the final outcome.[5][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Fermentation Conditions | Systematically optimize key parameters such as temperature, pH, and dissolved oxygen using a one-factor-at-a-time (OFAT) or a statistical design of experiments (DoE) approach like Response Surface Methodology (RSM). |
| Insufficient Precursor Substrate | Ensure the initial concentration of the precursor ketone is not limiting. Perform a substrate titration experiment to determine the optimal starting concentration. Monitor substrate uptake throughout the fermentation. |
| Poor Cofactor Regeneration | Increase the concentration of the co-substrate (e.g., glucose, isopropanol).[2][3] Consider metabolic engineering strategies to enhance endogenous cofactor regeneration pathways. |
| Enzyme Inhibition | High concentrations of the substrate or product can be inhibitory to the ketoreductase. Fed-batch or continuous fermentation strategies can help maintain sub-inhibitory concentrations. |
| Nutrient Limitation | Ensure the fermentation medium contains adequate concentrations of essential nutrients, including carbon, nitrogen, phosphorus, and trace elements. |
Issue 2: Low Enantioselectivity (Low %ee of 2S-enantiomer)
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Reductases with Different Stereoselectivities | Screen different microbial strains to identify one with a dominant reductase for the desired (S)-enantiomer. Consider genetic modification to knock out competing reductases with undesired stereoselectivity. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be influenced by temperature and pH.[10] Experiment with a range of these parameters to find the optimal conditions for the desired stereoisomer. |
| Substrate Concentration | High substrate concentrations can sometimes lead to reduced enantioselectivity.[10] Investigate the effect of different initial substrate concentrations on the enantiomeric excess. |
| Presence of Inhibitors | Certain compounds in the fermentation medium could potentially inhibit the desired stereoselective reductase. Analyze the medium composition and consider using a defined medium. |
Issue 3: Fermentation Contamination
| Potential Cause | Troubleshooting Steps |
| Inadequate Sterilization | Ensure all media, bioreactors, and associated equipment are properly sterilized before use.[11] Validate the sterilization protocol. |
| Contaminated Inoculum | Use aseptic techniques for all transfers and manipulations of the seed culture.[11] Regularly check the purity of the inoculum by plating on agar plates. |
| Leaks in the Bioreactor System | Check all seals, O-rings, and connections for potential leaks that could allow contaminants to enter.[12] Perform a pressure hold test before starting the fermentation. |
| Non-sterile additions | Ensure that all additions to the bioreactor during fermentation (e.g., substrate, base for pH control) are sterile. |
Experimental Protocols
Protocol 1: Determination of Cell Density (OD600)
-
Sample Preparation: Aseptically withdraw a sample of the fermentation broth. If the culture is dense, it may need to be diluted with sterile medium to obtain a reading within the linear range of the spectrophotometer (typically 0.1-0.8 AU).[5]
-
Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.
-
Set the wavelength to 600 nm.
-
Use a sterile cuvette to blank the spectrophotometer with the sterile fermentation medium.
-
Measure the absorbance of the diluted or undiluted sample.
-
-
Calculation: If the sample was diluted, multiply the measured absorbance by the dilution factor to obtain the optical density (OD600) of the original culture.
Protocol 2: Quantification of this compound by Chiral HPLC
This is a general protocol and may require optimization for your specific application.
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[7] The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm).
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis:
-
Inject a standard solution of racemic 2-hydroxyhexan-3-one to determine the retention times of the (R) and (S) enantiomers.
-
Inject the prepared sample.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a pure standard of the (S)-enantiomer.
-
Protocol 3: Ketoreductase Activity Assay
This assay measures the activity of the ketoreductase enzyme by monitoring the oxidation of the NADPH cofactor.[15]
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.
-
Substrate Stock Solution: Prepare a stock solution of the precursor ketone in a suitable solvent (e.g., DMSO).
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in the assay buffer.
-
Cell Lysate/Purified Enzyme: Prepare a cell-free extract from the fermentation culture or use a purified ketoreductase.
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the assay buffer, substrate stock solution, and cell lysate/purified enzyme.
-
Initiate the reaction by adding the NADPH stock solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15]
-
-
Calculation: The rate of the reaction can be calculated from the initial linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient of NADPH.
Visualizations
Caption: Figure 1. General Experimental Workflow for Fermentation Optimization.
Caption: Figure 2. Putative Metabolic Pathway for this compound Production.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 3. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Exploring Industrial Fermentation Processes: Batch, Fed-Batch, and Continuous Fermentation • Food Safety Institute [foodsafety.institute]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 12. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 13. organomation.com [organomation.com]
- 14. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 15. Ketoreductase activity assays [bio-protocol.org]
Troubleshooting poor peak resolution in chiral GC analysis
Welcome to the Technical support center for chiral gas chromatography (GC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in chiral GC analysis?
Poor peak resolution in chiral GC analysis, characterized by peak broadening, tailing, or fronting, can stem from several factors throughout the chromatographic process. Identifying the root cause is the first step toward an effective solution.
Common Culprits:
-
Suboptimal Method Parameters: Incorrect settings for carrier gas flow rate, oven temperature program, or injection parameters can significantly impact separation.
-
Column Issues: Column overload, contamination, degradation, or selection of an inappropriate chiral stationary phase (CSP) are frequent causes.[1][2][3]
-
Improper Sample Preparation: The presence of non-volatile residues, incorrect solvent choice, or inappropriate sample concentration can lead to peak distortion.[4][5]
-
Injection Technique: Issues with the injection volume, speed, or temperature can result in band broadening before the sample even reaches the column.[6][7]
-
System Leaks or Dead Volume: Leaks in the system or excessive dead volume in connections can cause diffusion and peak broadening.[8][9][10]
Q2: How does the carrier gas flow rate affect chiral separation, and what is the optimal range?
The carrier gas linear velocity is a critical parameter for achieving good resolution. While a higher flow rate can reduce analysis time, an optimal flow is necessary to minimize peak broadening.
For hydrogen, which is often recommended for its efficiency, optimal linear velocities are typically in the range of 60-80 cm/sec.[2] While the highest column efficiency (Trennzahl values) might be observed around 40 cm/sec, better resolution for chiral compounds is often achieved at these higher velocities.[1][2] Using gases like helium or nitrogen will necessitate different optimal flow rates due to their different diffusion characteristics.[11]
Experimental Protocol: Optimizing Carrier Gas Linear Velocity
-
Initial Setup:
-
Varying Linear Velocity:
-
Perform a series of runs, systematically varying the linear velocity (e.g., 40, 50, 60, 70, 80 cm/sec).
-
Keep all other parameters constant.
-
-
Data Analysis:
-
For each run, calculate the resolution (Rs) between the enantiomeric peaks.
-
Plot resolution as a function of linear velocity to determine the optimal flow rate that provides the best separation.
-
Data Summary: Impact of Linear Velocity on Resolution
| Linear Velocity (cm/sec) | Resolution (Rs) |
| 40 | 1.8 |
| 50 | 2.1 |
| 60 | 2.4 |
| 70 | 2.5 |
| 80 | 2.3 |
Note: These are example values and will vary depending on the specific analytes, column, and other GC conditions.
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue where the peak asymmetry is skewed towards the end of the chromatogram. This can be caused by several factors:
-
Active Sites: Interaction of polar analytes with active sites in the inlet liner, at the head of the column, or due to column degradation.[12][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2][12] On-column concentrations of 50ng or less are recommended for optimal performance.[2]
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create turbulence and active sites.[12][14]
-
Contamination: Non-volatile matrix components accumulating at the head of the column can cause peak tailing.[8]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in chiral GC.
Q4: How can I optimize the oven temperature program for better resolution?
The oven temperature program, including the initial temperature, ramp rate, and final temperature, is a powerful tool for optimizing chiral separations.
-
Initial Temperature: For volatile compounds, a lower initial temperature (e.g., 35-40°C) can improve resolution.[1] However, for some columns and analytes, a higher initial temperature may be necessary to prevent peak broadening.[1] For splitless injections, a common starting point is 20°C below the boiling point of the sample solvent.[7][15]
-
Temperature Ramp Rate: Slower temperature ramp rates, typically between 1-2°C/min, generally lead to better resolution between enantiomers.[1][2] Faster ramps can be used to decrease analysis time if resolution is already sufficient.[16] A good starting point for an optimal ramp rate is approximately 10°C per column hold-up time.[17][18]
Experimental Protocol: Optimizing Temperature Ramp Rate
-
Initial Setup:
-
Use the optimized carrier gas flow rate determined previously.
-
Set an appropriate initial oven temperature based on your analytes and solvent.
-
-
Varying Ramp Rate:
-
Perform a series of analyses, varying the temperature ramp rate (e.g., 5°C/min, 3°C/min, 2°C/min, 1°C/min).
-
Keep all other parameters constant.
-
-
Data Analysis:
-
Measure the resolution between the critical enantiomeric pair for each run.
-
Select the ramp rate that provides the desired balance between resolution and analysis time.
-
Data Summary: Effect of Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution (Rs) | Analysis Time (min) |
| 5 | 1.9 | 25 |
| 3 | 2.2 | 35 |
| 2 | 2.5 | 45 |
| 1 | 2.7 | 60 |
Note: These are example values and will vary depending on the specific analytes, column, and other GC conditions.
Troubleshooting Guide
Issue: Broad or Split Peaks
Broad or split peaks can significantly compromise quantification and identification. The following decision tree can help diagnose the underlying cause.
Caption: A decision tree for troubleshooting broad or split peaks.
Issue: Irreproducible Retention Times
Fluctuations in retention times can make peak identification unreliable.
Potential Causes and Solutions:
| Cause | Solution |
| Carrier Gas Flow/Pressure Fluctuations | Ensure a stable gas supply and check for leaks. Use constant flow mode if available.[14] |
| Oven Temperature Instability | Verify the GC oven is functioning correctly and calibrated. |
| Column Bleed | Condition the column properly. Avoid operating above the column's maximum temperature limit. High bleed can alter the stationary phase.[13][19] |
| Sample Matrix Effects | Ensure consistent and thorough sample preparation to minimize matrix interference. |
This technical support center provides a starting point for troubleshooting poor peak resolution in chiral GC analysis. For more complex issues, consulting the instrument and column manufacturer's literature is recommended.
References
- 1. gcms.cz [gcms.cz]
- 2. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 3. chiraltech.com [chiraltech.com]
- 4. organomation.com [organomation.com]
- 5. iltusa.com [iltusa.com]
- 6. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hplc.sk [hplc.sk]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
Common side reactions in the synthesis of alpha-hydroxy ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of α-hydroxy ketones. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic method for producing α-hydroxy ketones.
Acyloin Condensation
The Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone (acyloin).[1]
Q1: My acyloin condensation is giving a low yield and a significant amount of a byproduct. What could be the issue?
A1: A common side reaction in acyloin condensation is the Dieckmann condensation , which is a base-catalyzed intramolecular cyclization of a dicarboxylic ester to form a β-keto ester.[2][3] This is particularly problematic in intramolecular acyloin condensations designed to form rings. The alkoxide base generated during the acyloin reaction can catalyze the Dieckmann condensation.[3]
Troubleshooting:
-
Use a trapping agent: The most effective way to suppress the Dieckmann condensation is to add trimethylsilyl chloride (TMSCl) to the reaction mixture.[3][4] TMSCl traps the intermediate enediolate as a bis-silyl ether and also scavenges the alkoxide byproducts, preventing them from catalyzing the Dieckmann reaction.[2][4] The resulting bis(silyloxy)alkene can then be hydrolyzed to the acyloin.[2]
-
Control Reaction Conditions: Ensure the reaction is carried out in an aprotic solvent with a high boiling point, such as toluene or xylene, under an inert and oxygen-free atmosphere.[3][5]
Q2: I isolated a diketone instead of the expected α-hydroxy ketone. What happened?
A2: The formation of a 1,2-diketone is a known side reaction and is, in fact, an intermediate in the acyloin condensation mechanism.[5][6] The 1,2-diketone is formed after the initial coupling of the two ester molecules and subsequent elimination of the alkoxy groups.[6] Under the reaction conditions, this diketone is typically further reduced to the enediolate, which then gives the α-hydroxy ketone upon workup. Incomplete reduction can lead to the isolation of the diketone.
Troubleshooting:
-
Ensure sufficient reducing agent: Make sure an adequate amount of finely dispersed sodium is used.
-
Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient time at the appropriate temperature to allow for the complete reduction of the diketone intermediate.
Q3: The yield of my acyloin condensation is still low despite using TMSCl. What else could be wrong?
A3: Traces of oxygen can significantly reduce the yield of the acyloin condensation by oxidizing the reactive intermediates.[5] The reaction should be performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Also, the purity of the starting ester is crucial; it should be distilled and dried before use.[7]
Benzoin Condensation
The Benzoin condensation is the coupling of two aromatic aldehydes in the presence of a nucleophilic catalyst (traditionally cyanide or a thiamine-derived N-heterocyclic carbene) to form an α-hydroxy ketone.[8]
Q1: My benzoin condensation of an aromatic aldehyde is producing a significant amount of a carboxylic acid and an alcohol. Why is this happening?
A1: This is a classic case of the Cannizzaro reaction occurring as a side reaction.[9][10] The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, which is the typical substrate for benzoin condensation) to yield a primary alcohol and a carboxylic acid.[11] This reaction is also base-catalyzed and can compete with the benzoin condensation, especially under strongly basic conditions.[9][12]
Troubleshooting:
-
Control the basicity: Use a milder base or a stoichiometric amount of base if possible. The choice of catalyst and base is critical. For thiamine-catalyzed reactions, carefully control the addition of the base (e.g., NaOH) and maintain a lower reaction temperature.[13]
-
Use a "Crossed" Cannizzaro strategy if the alcohol is the desired product: If the reduction of a valuable aldehyde is the goal, a "crossed" Cannizzaro reaction can be employed using formaldehyde as a sacrificial reducing agent, which is preferentially oxidized to formic acid.[11]
Q2: I am observing the formation of a yellow byproduct in my benzoin condensation. What is it?
A2: The yellow byproduct is likely benzil , which is the diketone formed from the oxidation of the benzoin product.[14] This can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures.
Troubleshooting:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can minimize the oxidation of the benzoin product.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the potential for oxidation.
Q3: The yield of my benzoin condensation is very low. What are the common causes?
A3: Low yields in benzoin condensations can be attributed to several factors:
-
Purity of the Aldehyde: The starting aldehyde must be pure and free of the corresponding carboxylic acid, as the presence of acid can neutralize the catalyst and inhibit the reaction.[15][16] It is often recommended to use freshly distilled benzaldehyde.[16][17]
-
Catalyst Activity: If using thiamine as a catalyst, be aware that it can be sensitive to high temperatures and may decompose if heated too vigorously.[15][17]
-
Reaction Conditions: The concentration of reactants and the temperature are critical. For thiamine-catalyzed reactions, maintaining a temperature around 60-65°C is often recommended.[18]
α-Hydroxylation of Ketones (e.g., Rubottom Oxidation)
The Rubottom oxidation is a common method for the α-hydroxylation of ketones, which involves the oxidation of a silyl enol ether with a peroxyacid.[19][20]
Q1: My Rubottom oxidation is not proceeding to completion, and I am recovering the starting ketone. What could be the problem?
A1: Incomplete conversion in a Rubottom oxidation can be due to several factors related to the silyl enol ether intermediate or the oxidation step.
Troubleshooting:
-
Formation of the Silyl Enol Ether: Ensure the complete formation of the silyl enol ether before proceeding with the oxidation. This step often involves a strong, non-nucleophilic base and a silylating agent.
-
Stability of the Silyl Enol Ether: Silyl enol ethers can be sensitive to hydrolysis. If the reactants are susceptible to hydrolysis, carrying out the reaction in a non-polar solvent can be beneficial.[20]
-
Activity of the Oxidant: Use a fresh and active peroxyacid (e.g., m-CPBA). The activity of peroxyacids can decrease over time.
Q2: I am observing the formation of multiple products in my Rubottom oxidation. What are the possible side reactions?
A2: Side reactions in the Rubottom oxidation can arise from the rearrangement of the intermediate oxocarbenium ion. The desired pathway involves a 1,4-silyl migration (Brook rearrangement).[19][21] However, other rearrangements or reactions can occur depending on the substrate.
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the addition of the peroxyacid.
-
Substrate Structure: The structure of the starting ketone can influence the stability of the intermediates and the propensity for side reactions. A thorough analysis of the product mixture can help in identifying the side products and understanding the competing reaction pathways.
Summary of Yields for Main and Side Products
The following table provides a general overview of the expected yields for the main products and the potential impact of side reactions. Note that actual yields are highly dependent on the specific substrate and reaction conditions.
| Synthesis Method | Main Product | Expected Yield Range | Common Side Product(s) | Impact on Main Product Yield |
| Acyloin Condensation | α-Hydroxy Ketone | 60-95% (for 10-20 membered rings)[5] | β-Keto ester (from Dieckmann condensation) | Can be significant if not suppressed |
| 1,2-Diketone | Minor, as it's an intermediate | |||
| Benzoin Condensation | α-Hydroxy Ketone | 45-92%[16][22] | Carboxylic Acid and Alcohol (from Cannizzaro reaction) | Can be a major competing reaction |
| Benzil (oxidation product) | Typically a minor impurity | |||
| Cannizzaro Reaction | Carboxylic Acid & Alcohol | Ideally 50% of each[11] | - | This is the side reaction itself |
| Rubottom Oxidation | α-Hydroxy Ketone | High-yielding, often >90%[21] | Rearrangement products | Generally minor with optimized conditions |
Experimental Protocols
Protocol 1: Thiamine-Catalyzed Benzoin Condensation
This protocol is adapted from procedures that use thiamine as a safer alternative to cyanide catalysts.[13][23]
Materials:
-
Thiamine hydrochloride
-
5M Sodium hydroxide solution
-
95% Ethanol
-
Benzaldehyde (freshly distilled)
-
Ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.
-
Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath.
-
In a separate small flask, cool 1.5 mL of 5M NaOH solution in the ice bath.
-
Slowly add the cooled NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling, ensuring the temperature remains low.
-
Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde. Swirl to mix thoroughly.
-
Seal the flask and allow it to stand at room temperature for at least 24 hours. Alternatively, for a faster reaction, the mixture can be gently heated to around 60°C for 1-1.5 hours.[13][23]
-
Cool the reaction mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod may be necessary.
-
Collect the benzoin crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure benzoin.
Protocol 2: Acyloin Condensation with TMSCl Trap (Rühlmann Modification)
This protocol incorporates trimethylsilyl chloride to improve yields by preventing the Dieckmann condensation.[2][7]
Materials:
-
Dicarboxylic acid ester (e.g., diethyl succinate)
-
Sodium metal
-
Toluene (anhydrous)
-
Trimethylsilyl chloride (TMSCl, distilled)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a reflux apparatus under an inert atmosphere.
-
In the reaction flask, place finely dispersed sodium metal in anhydrous toluene.
-
Heat the mixture to reflux to maintain the sodium in a molten, dispersed state.
-
Prepare a solution of the dicarboxylic acid ester and distilled trimethylsilyl chloride in anhydrous toluene.
-
Add this solution dropwise to the refluxing sodium dispersion. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and filter to remove sodium chloride and any unreacted sodium.
-
The filtrate contains the 1,2-bis(trimethylsilyloxy)cycloalkene. This intermediate can be isolated or directly hydrolyzed.
-
For hydrolysis, carefully add the filtrate to a mixture of water and a water-miscible organic solvent (like THF) with acid catalysis (e.g., HCl).
-
Stir until the hydrolysis is complete, then work up the reaction to isolate the α-hydroxy ketone.
Protocol 3: Oxidation of a Vicinal Diol to an α-Hydroxy Ketone using a Manganese Catalyst
This protocol describes a method for the selective mono-oxidation of vicinal diols.[1][24][25]
Materials:
-
Vicinal diol
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
Pyridine-2-carboxylic acid (PCA)
-
Sodium acetate (NaOAc)
-
Butanedione
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile
Procedure:
-
In a reaction vessel, prepare the catalyst in situ by mixing Mn(ClO₄)₂·6H₂O, PCA, and NaOAc in acetonitrile.
-
Add the vicinal diol substrate and butanedione to the catalyst solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the hydrogen peroxide solution to the cooled, stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1 hour).
-
Upon completion, quench the reaction and perform a suitable workup to isolate the α-hydroxy ketone.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 6. bspublications.net [bspublications.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Cannizzaro Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 13. Benzoin condensation [cs.gordon.edu]
- 14. researchgate.net [researchgate.net]
- 15. prezi.com [prezi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Rubottom Oxidation | NROChemistry [nrochemistry.com]
- 22. scribd.com [scribd.com]
- 23. chem.latech.edu [chem.latech.edu]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
Degradation and stability issues of 2S-Hydroxyhexan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of 2S-Hydroxyhexan-3-one. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling. This compound is sensitive to oxidation and pH changes.
-
Solution:
-
Ensure the compound is stored at recommended refrigerated temperatures in a tightly sealed container.
-
Prepare solutions fresh for each experiment. If stock solutions are necessary, store them at -20°C or below and use them within a short period.
-
Avoid exposure to strong oxidizing agents.[1]
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, GC-MS).
-
Possible Cause 1: Oxidation. The alpha-hydroxy ketone moiety can be oxidized to an alpha-diketone (hexane-2,3-dione).[2] This is a common degradation pathway.
-
Solution:
-
Degas solvents before use to remove dissolved oxygen.
-
Consider adding an antioxidant to the experimental buffer if compatible with the assay.
-
Minimize the exposure of the compound to air, especially in solution.
-
-
Possible Cause 2: Keto-enol Tautomerism and Rearrangement. Under certain conditions, particularly basic pH, this compound can undergo tautomerization to an enol intermediate, which can lead to epimerization at the C2 position or rearrangement to other isomers.[3][4]
-
Solution:
-
Maintain the pH of the solution within a stable range, preferably slightly acidic to neutral, unless the experimental protocol requires otherwise.
-
Be aware that basic conditions can accelerate isomerization and degradation.
-
-
Possible Cause 3: Photodegradation. Exposure to UV light can induce degradation of ketones.[1][5]
-
Solution:
-
Protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.
-
Avoid prolonged exposure to direct sunlight or strong laboratory lighting.
-
Stability Data
The stability of this compound is influenced by temperature and pH. The following table summarizes the expected stability profile based on general principles for alpha-hydroxy ketones. Note: This is representative data and may not reflect exact experimental outcomes.
| Temperature (°C) | pH | Solvent System | Expected Half-life | Primary Degradation Products |
| 4 | 4.0 | Acetate Buffer | > 1 month | Minimal degradation |
| 4 | 7.0 | Phosphate Buffer | Several weeks | Oxidation products |
| 4 | 9.0 | Borate Buffer | Days | Isomerization and oxidation products |
| 25 | 4.0 | Acetate Buffer | Weeks | Minimal degradation |
| 25 | 7.0 | Phosphate Buffer | Days | Oxidation products |
| 25 | 9.0 | Borate Buffer | Hours to days | Isomerization and oxidation products |
| 40 | 7.0 | Phosphate Buffer | Hours | Significant oxidation and other degradation |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution into different aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
Incubation:
-
Temperature Stress: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Photostability: Expose a set of test solutions to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.
-
HPLC Analysis:
-
Analyze the samples using a suitable reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.
-
Use a UV detector to monitor the elution of this compound and any degradation products.
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. Identify and quantify any new peaks corresponding to degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] For solutions, it is best to prepare them fresh. If stock solutions must be stored, they should be kept at -20°C or below and used promptly.
Q2: Can I use a basic buffer system for my experiments with this compound?
A2: Caution should be exercised when using basic buffers. Alpha-hydroxy ketones are susceptible to base-catalyzed keto-enol tautomerism, which can lead to epimerization (loss of the specific '2S' stereochemistry) and other rearrangements.[3][4] If a basic pH is required, it is crucial to minimize the incubation time and temperature to reduce degradation. A stability study under your specific experimental conditions is recommended.
Q3: My compound has lost its biological activity, but the concentration appears correct by UV-Vis spectroscopy. What could be the issue?
A3: Loss of biological activity with seemingly correct concentration can be due to epimerization at the chiral center (C2). The biological activity of chiral molecules is often highly dependent on their stereochemistry. The rearrangement to a different stereoisomer may not significantly change the UV-Vis absorbance but can render the compound inactive. It is advisable to use a chiral analytical method, such as chiral HPLC or GC, to confirm the enantiomeric purity of your sample over time.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from oxidation is likely hexane-2,3-dione.[2] Under basic conditions, you may observe the formation of the (2R)-Hydroxyhexan-3-one epimer. Other rearrangement products are also possible. Photodegradation can lead to various cleavage products depending on the specific Norrish-type reaction that occurs.[5][6]
Q5: How can I monitor the stability of this compound in my formulation?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability monitoring.[7][8] A reverse-phase HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in LC-MS analysis of bacterial metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS analysis of bacterial metabolites. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify, mitigate, and control for matrix effects, thereby ensuring the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of bacterial metabolites?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of bacterial metabolomics, the "matrix" includes all components of the sample other than the metabolites of interest, such as salts from growth media, lipids, proteins, and other endogenous cellular components.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantification.[1][3][4] For instance, high concentrations of salts in bacterial culture media can significantly suppress the analyte signal during electrospray ionization (ESI).
Q2: How can I determine if my analysis is affected by matrix effects?
A: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column.[3][5] A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[3][5]
-
Post-Extraction Spike: This is a quantitative method and is considered a "golden standard" for assessing matrix effects.[3][4] It involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration.[1][3][5] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]
Q3: My results show significant ion suppression. What are the initial troubleshooting steps?
A: If you observe significant ion suppression, consider the following initial steps:
-
Sample Dilution: A simple first step is to dilute the sample.[3][5][6] This reduces the concentration of interfering matrix components along with the analyte. This approach is effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.[6]
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before analysis.[1][7] Different extraction techniques can be employed, and their effectiveness can vary depending on the metabolites and the matrix.
-
Chromatographic Separation: Modify your LC method to better separate the analytes of interest from the interfering matrix components.[1] This can involve changing the column, mobile phase composition, or gradient profile.[8]
The following diagram illustrates a general troubleshooting workflow for addressing matrix effects.
Q4: Which sample preparation technique is best for reducing matrix effects in bacterial metabolite analysis?
A: The choice of sample preparation technique depends on the specific metabolites and the complexity of the bacterial matrix. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[9][10] By adjusting the pH of the aqueous phase, the extraction of certain impurities like phospholipids can be minimized.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components as it can selectively extract analytes.[1] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts and significantly reduce matrix effects.[9]
Q5: How do internal standards help in overcoming matrix effects?
A: Internal standards (IS) are compounds added to a sample at a known concentration before analysis.[11] An ideal IS has physicochemical properties similar to the analyte and will be affected by matrix effects in the same way.[10] By calculating the ratio of the analyte's response to the IS's response, variations due to matrix effects can be normalized, leading to more accurate quantification.[1]
Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the gold standard.[4][12] These are compounds where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N).[12] SIL-IS co-elute with the analyte and experience nearly identical ionization suppression or enhancement, providing the most effective compensation for matrix effects.[4][8]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on a systematic study. Lower residual matrix components indicate a more effective sample preparation method.
| Sample Preparation Method | Relative Amount of Residual Matrix Components | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | High | Low[9] |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Moderate to High[9] |
| Reversed-Phase SPE | Low | High[9] |
| Pure Cation Exchange SPE | Low | High[9] |
| Mixed-Mode SPE | Very Low | Very High[9] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for a specific bacterial metabolite.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in the mobile phase or a suitable solvent.
-
Set B (Blank Matrix): Extract a blank bacterial culture medium or cell lysate using your established protocol.
-
Set C (Spiked Matrix): Spike the extracted blank matrix from Set B with the analyte standard to the same final concentration as in Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
For robust methods, the absolute MF should ideally be between 0.75 and 1.25.[4]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up a bacterial metabolite sample to minimize matrix effects.
Methodology (Example using a generic reversed-phase SPE cartridge):
-
Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with a solvent that mimics the sample's liquid phase (e.g., water or a buffer).
-
Loading: Load the pre-treated bacterial extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences while retaining the metabolites of interest.
-
Elution: Elute the target metabolites with a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
Visualizations
The following diagram illustrates the principle of using a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. nebiolab.com [nebiolab.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. iroatech.com [iroatech.com]
- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzyme Conversion of Aliphatic Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing enzyme conversion rates for aliphatic substrates.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity with Aliphatic Substrate
Question: My enzyme shows little to no activity when I use my aliphatic substrate, but it works with other substrates. What could be the problem?
Answer:
Low activity with hydrophobic aliphatic substrates is a common challenge. Here are several potential causes and troubleshooting steps:
-
Poor Substrate Solubility: Aliphatic substrates are often poorly soluble in aqueous buffers, limiting their availability to the enzyme's active site.
-
Solution 1: Co-solvents: Introduce a low concentration (typically 1-10% v/v) of an organic co-solvent like DMSO or ethanol to the reaction mixture to increase substrate solubility. Be cautious, as higher concentrations can denature the enzyme.[1]
-
Solution 2: Surfactants: Use non-ionic surfactants like Triton X-100 or Tween 80 at concentrations just above their critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic substrate and facilitate its interaction with the enzyme.
-
Solution 3: Substrate Analogs: If possible, use a more soluble analog of your substrate for initial activity assays to confirm the enzyme is active under your reaction conditions.
-
-
Suboptimal Reaction Conditions: The ideal conditions for your enzyme might differ with a non-native aliphatic substrate.
-
Solution: Systematic Optimization: Systematically vary the pH, temperature, and buffer composition to find the optimal conditions for your specific enzyme-substrate pair.
-
-
Enzyme Inhibition: The substrate or product might be inhibiting the enzyme at the concentrations used.
-
Solution: Substrate and Product Inhibition Assays: Perform kinetic studies at varying substrate concentrations and also add product at the beginning of the reaction to assess for inhibition.
-
-
Incorrect Enzyme Conformation: The binding of the aliphatic substrate may induce a non-productive conformation of the enzyme.
-
Solution: Enzyme Engineering: Consider site-directed mutagenesis to modify residues in the active site that may be hindering proper substrate binding or catalysis.
-
Issue 2: Reaction Rate Decreases Rapidly Over Time
Question: My enzymatic reaction starts, but the rate quickly drops off. What is causing this inactivation?
Answer:
A rapid decrease in reaction rate can be due to several factors, especially when working with aliphatic substrates:
-
Enzyme Instability: The reaction conditions, including the presence of the hydrophobic substrate or co-solvents, may be destabilizing the enzyme.
-
Solution 1: Stabilizing Additives: Include stabilizing agents such as glycerol (5-20%), BSA (0.1-1 mg/mL), or trehalose in your reaction buffer.
-
Solution 2: Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability.
-
Solution 3: Directed Evolution: Employ directed evolution techniques to select for more stable enzyme variants.
-
-
Product Inhibition: The product of the reaction, which may also be aliphatic, could be a potent inhibitor of the enzyme.
-
Solution: In situ Product Removal: If feasible, implement a strategy to remove the product from the reaction mixture as it is formed, for example, by using a biphasic system where the product partitions into an organic phase.
-
-
Substrate-Induced Aggregation: The hydrophobic nature of the substrate can sometimes lead to enzyme aggregation and precipitation.
-
Solution: Optimize Substrate Concentration: Determine the optimal substrate concentration that maximizes activity without causing significant enzyme aggregation.
-
Frequently Asked Questions (FAQs)
Q1: How can I rationally engineer my enzyme to better accept an aliphatic substrate?
A1: Rational design involves making specific, informed changes to the enzyme's structure. Key strategies include:
-
Active Site Modification: Identify amino acid residues in the active site that may cause steric hindrance with the aliphatic substrate and mutate them to smaller residues (e.g., Alanine or Glycine).
-
Increasing Hydrophobicity: Introduce more hydrophobic residues in the substrate-binding pocket to create a more favorable environment for the aliphatic substrate.
-
Improving Flexibility: Introduce mutations that increase the flexibility of loops surrounding the active site to allow for better accommodation of the bulky substrate.
Q2: What are the key parameters to consider when optimizing reaction conditions for an aliphatic substrate?
A2: The following parameters are crucial for optimizing enzyme activity with aliphatic substrates:
-
pH: Affects the ionization state of both the enzyme's catalytic residues and potentially the substrate.
-
Temperature: Influences the enzyme's catalytic rate and stability.
-
Buffer System: The choice of buffer and its ionic strength can impact enzyme stability and activity.
-
Co-solvent/Surfactant Concentration: Critical for balancing substrate solubility and maintaining enzyme integrity.
-
Enzyme and Substrate Concentrations: Need to be optimized to avoid substrate or product inhibition and ensure saturation kinetics if desired.
Q3: What is directed evolution and how can it be used to improve conversion rates for aliphatic substrates?
A3: Directed evolution is a powerful technique that mimics natural selection in the laboratory to engineer enzymes with desired properties. The process involves iterative rounds of:
-
Creating Genetic Diversity: Introducing random mutations into the gene encoding the enzyme using methods like error-prone PCR or DNA shuffling.
-
Screening/Selection: Developing a high-throughput assay to identify enzyme variants with improved activity towards the aliphatic substrate.
-
Amplification: Isolating the genes of the improved variants to serve as the template for the next round of evolution.
This process can lead to significant improvements in catalytic efficiency, stability, and substrate specificity for aliphatic compounds.
Data Presentation
Table 1: Improvement of Cytochrome P450 BM3 Activity on Alkane Hydroxylation through Directed Evolution
| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Improvement (kcat/Km) |
| Wild-Type | Propane | <0.1 | >1000 | <100 | 1 |
| 13G11 | Propane | 35 | 250 | 1.4 x 10⁵ | >1400 |
| F87A | Octane | 17 | 400 | 4.3 x 10⁴ | 1 |
| 139-3 | Octane | 350 | 17 | 2.1 x 10⁷ | ~488 |
Data synthesized from studies on cytochrome P450 BM3 engineering.
Table 2: Enhanced Kinetic Parameters of a Lipase for the Hydrolysis of Aliphatic Esters via Site-Directed Mutagenesis
| Enzyme Variant | Substrate (p-Nitrophenyl ester) | Vmax (U/mg) | Km (mM) | Vmax/Km | Fold Improvement (Vmax/Km) |
| Wild-Type | p-Nitrophenyl butyrate (C4) | 0.95 | 0.25 | 3.8 | 1 |
| Variant V2 | p-Nitrophenyl butyrate (C4) | 1.24 | 0.23 | 5.4 | 1.4 |
| Wild-Type | p-Nitrophenyl octanoate (C8) | 1.10 | 0.18 | 6.1 | 1 |
| Variant V2 | p-Nitrophenyl octanoate (C8) | 1.43 | 0.17 | 8.4 | 1.4 |
Data adapted from a study on lipase engineering.[2]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Active Site Engineering
This protocol outlines a general procedure for introducing a specific point mutation into an enzyme's active site.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78°C.
2. PCR Amplification:
- Set up a PCR reaction containing:
- Plasmid DNA template (encoding the wild-type enzyme)
- Mutagenic forward and reverse primers
- High-fidelity DNA polymerase (e.g., PfuUltra)
- dNTPs
- Reaction buffer
- Perform thermal cycling, typically 12-18 cycles, to amplify the mutated plasmid.
3. DpnI Digestion:
- Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.[3]
4. Transformation:
- Transform the DpnI-treated DNA into competent E. coli cells.
- Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: High-Throughput Screening of Enzyme Libraries
This protocol describes a general workflow for screening a library of enzyme variants for improved activity using a 96-well plate format.
1. Library Expression:
- Transform the mutant gene library into an appropriate expression host (e.g., E. coli).
- Inoculate individual colonies into separate wells of a 96-well deep-well plate containing growth medium and an inducer for protein expression.
- Incubate with shaking to allow for cell growth and protein expression.
2. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellets in a lysis buffer containing a lysing agent (e.g., lysozyme) and incubate to release the enzymes.
- Centrifuge to pellet the cell debris.
3. Activity Assay:
- In a new 96-well microplate, add a reaction buffer.
- Add a specific volume of the clarified cell lysate (containing the enzyme variant) to each well.
- Initiate the reaction by adding the aliphatic substrate (solubilized with a co-solvent or surfactant if necessary).
- Monitor the reaction progress by measuring the absorbance or fluorescence of a product or reporter molecule over time using a plate reader.
4. Hit Identification:
- Identify the "hits" - the wells containing enzyme variants that show significantly higher activity compared to the wild-type enzyme.
- Isolate the corresponding plasmids from the original expression cultures for sequencing and further characterization.
Mandatory Visualizations
Caption: Workflow for enzyme optimization combining directed evolution and site-directed mutagenesis.
Caption: Signaling pathway of an enzyme-triggered cascade for signal amplification.
References
Methods to prevent racemization of chiral ketones during purification
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of chiral ketones during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my chiral ketone racemizing during purification?
A1: Racemization of chiral ketones, specifically those with a stereocenter at the alpha-carbon bearing a hydrogen atom, typically occurs through enolization.[1][2] This process is catalyzed by both acids and bases. The planar enol or enolate intermediate that is formed temporarily destroys the stereocenter. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of a racemic mixture.[1][2] Common purification methods can inadvertently introduce acidic or basic conditions, or involve high temperatures, which can accelerate this process.
Q2: Can silica gel chromatography cause racemization of my chiral ketone?
A2: Yes, standard silica gel is slightly acidic and can catalyze the enolization of chiral ketones, leading to racemization.[3][4] The acidic silanol groups on the surface of the silica can protonate the carbonyl oxygen, facilitating the formation of the enol intermediate. This is a common issue, especially for ketones that are prone to enolization.
Q3: How can I prevent racemization during silica gel chromatography?
A3: To prevent racemization on silica gel, you can neutralize the stationary phase. This is typically done by washing the silica gel with a solution containing a non-nucleophilic base, such as triethylamine (TEA), and then removing the solvent. Adding a small percentage of a non-nucleophilic base like triethylamine to the eluting solvent system can also help to suppress racemization by neutralizing the acidic sites on the silica gel as the purification proceeds.
Q4: I am purifying my chiral ketone by distillation and observing a loss in enantiomeric excess. What could be the cause?
A4: High temperatures during distillation can provide the energy needed to overcome the activation barrier for enolization, leading to racemization. This is particularly problematic if there are any acidic or basic impurities in your crude product. These impurities can act as catalysts, significantly increasing the rate of racemization at elevated temperatures.
Q5: Are there alternative purification methods that are less likely to cause racemization?
A5: Yes, several alternative methods can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating enantiomers and can be used for purification.[5][6][7][8] SFC is often preferred as it uses supercritical CO2 as the mobile phase, which is non-toxic, and allows for separations at lower temperatures and often with higher efficiency and speed compared to HPLC.[5][6][7][8]
-
Purification via Bisulfite Adducts: For unhindered ketones, formation of a crystalline bisulfite adduct can be an effective method of purification. The ketone can then be regenerated from the adduct. However, care must be taken during the regeneration step, as it is typically done under basic conditions which can also cause racemization. Using a weak base is recommended to minimize this risk.[2]
-
Protection-Deprotection Strategy: The ketone can be temporarily converted into a non-enolizable derivative, such as an acetal, prior to purification.[1] After purification of the protected compound, the ketone functionality can be restored. This method adds extra steps to your synthesis but can be very effective in preventing racemization.
Troubleshooting Guides
Problem: Loss of Enantiomeric Excess After Column Chromatography
Possible Cause: The silica gel used for chromatography is acidic, causing racemization of the chiral ketone.
Solutions:
-
Use Neutralized Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add a small amount of a non-nucleophilic base like triethylamine. Remove the solvent under reduced pressure to obtain neutralized silica gel.
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine, to your eluent system. This will neutralize the acidic sites on the silica gel during the separation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil. However, always perform a small-scale test first to ensure your compound is stable on these materials.
Problem: Racemization Observed After Distillation
Possible Cause: High temperatures and/or the presence of acidic or basic impurities are catalyzing racemization.
Solutions:
-
Lower the Distillation Temperature: If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of your ketone.
-
Remove Catalytic Impurities: Before distillation, wash your crude product with a neutral aqueous solution (e.g., brine) to remove any residual acid or base from the reaction workup. Ensure your product is thoroughly dried before distillation.
-
Consider an Alternative Purification Method: If your ketone is particularly sensitive to heat, distillation may not be the best method. Consider chromatography on a neutralized stationary phase or chiral HPLC/SFC.
Quantitative Data
The extent of racemization is highly dependent on the specific structure of the chiral ketone and the conditions employed. The following table provides illustrative data on the racemization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone during a process that involves acidic conditions, highlighting the impact of the acid catalyst on the enantiomeric excess (ee).
| Entry | TsOH (mmol) | 1,2-Ethanediol (mmol) | Time (h) | Final ee of Acetal (%) |
| 1 | 0.2 | 1.2 | 1 | 86 |
| 2 | 0.2 | 1.2 | 5 | 12 |
| 3 | 0.2 | - | 5 | 34 |
Data adapted from a study on the acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone, which demonstrates acid-catalyzed racemization.[1][2]
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent racemization of sensitive chiral ketones during column chromatography.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., hexanes or petroleum ether)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add the desired amount of silica gel.
-
Add enough of the non-polar solvent to create a free-flowing slurry.
-
Add triethylamine to the slurry. A common ratio is 1-2 mL of TEA for every 100 g of silica gel.
-
Swirl the flask gently to ensure the triethylamine is evenly distributed.
-
Remove the solvent under reduced pressure using a rotary evaporator. Ensure the silica gel is completely dry and free-flowing.
-
The neutralized silica gel is now ready to be used for packing a chromatography column.
Protocol 2: Purification of a Chiral Ketone via Bisulfite Adduct Formation
Objective: To purify a chiral ketone by forming a solid bisulfite adduct, which can be separated from impurities, followed by regeneration of the pure ketone.
Materials:
-
Crude chiral ketone
-
Saturated aqueous sodium bisulfite solution
-
A water-miscible organic solvent (e.g., ethanol or methanol)
-
An immiscible organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
A weak base for regeneration (e.g., saturated sodium bicarbonate solution or a dilute solution of sodium carbonate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part A: Formation and Isolation of the Bisulfite Adduct
-
Dissolve the crude chiral ketone in a minimal amount of the water-miscible organic solvent.
-
Slowly add the saturated sodium bisulfite solution to the ketone solution while stirring.
-
Continue stirring until a precipitate (the bisulfite adduct) forms. The time required can vary from a few minutes to several hours. Cooling the mixture may aid precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any soluble impurities.
Part B: Regeneration of the Chiral Ketone
-
Suspend the purified bisulfite adduct in a biphasic mixture of water and an immiscible organic solvent (e.g., diethyl ether).
-
Slowly add the weak base solution to the suspension with vigorous stirring. The adduct will start to decompose, releasing the ketone into the organic layer. Monitor the pH to ensure it remains mildly basic.
-
Continue stirring until all the solid has dissolved.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified chiral ketone.
-
Analyze the enantiomeric excess of the purified ketone using chiral HPLC or GC to confirm that no significant racemization has occurred.
Visualizations
Caption: Decision workflow for selecting a purification method for a chiral ketone.
Caption: Mechanism of acid or base-catalyzed racemization of a chiral ketone.
References
- 1. Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Small-Molecule Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of small-molecule natural products.
Section 1: General Purification Strategy & Initial Troubleshooting
A general workflow for the purification of small-molecule natural products often involves a series of steps designed to isolate the target compound from a complex mixture. This process typically begins with extraction from a natural source, followed by one or more purification techniques to achieve the desired level of purity.
Caption: General workflow for small-molecule natural product purification.
Frequently Asked Questions (FAQs) - General Strategy
Q1: My target compound is present in very low concentrations in the crude extract. How can I improve my yield?
A1: Low abundance is a common challenge in natural product isolation.[1][2] Consider the following strategies:
-
Extraction Optimization: Ensure your initial extraction method is suitable for your target compound's polarity and stability. Techniques like ultrasound-assisted or microwave-assisted extraction can sometimes improve yields over traditional methods like maceration or Soxhlet extraction.[3][4]
-
Pre-purification/Enrichment: Before fine purification, use techniques like solid-phase extraction (SPE) or solvent partitioning to enrich the fraction containing your target compound.[2][5] This removes a significant portion of interfering substances.
-
Minimize Transfer Steps: Each transfer of your sample between containers can lead to loss of material. Plan your workflow to minimize these steps.
-
Technique Selection: For the final purification steps, high-resolution techniques like preparative HPLC are often necessary for isolating low-concentration compounds.[6]
Q2: I'm observing degradation of my target compound during the purification process. What can I do?
A2: Many natural products are sensitive to heat, light, or pH changes.[2][5] To mitigate degradation:
-
Work at Low Temperatures: Perform extractions and chromatographic separations at reduced temperatures where possible. Use of a cold water bath or performing chromatography in a cold room can be beneficial.
-
Protect from Light: Use amber glassware or cover your flasks with aluminum foil to protect light-sensitive compounds.
-
Control pH: If your compound is acid- or base-labile, buffer your solvents accordingly. Neutralizing acidic or basic reagents after extraction is also crucial.
-
Use Inert Atmosphere: For compounds prone to oxidation, bubbling nitrogen or argon through your solvents and blanketing your sample containers with an inert gas can prevent degradation.
-
Minimize Purification Time: Prolonged exposure to solvents or stationary phases can lead to degradation. Optimize your methods to be as efficient as possible.
Section 2: Solvent-Solvent Partitioning (Liquid-Liquid Extraction)
Solvent-solvent partitioning is a fundamental technique for the initial fractionation of a crude extract based on the differential solubility of its components in immiscible solvents.[7]
Troubleshooting Guide: Solvent-Solvent Partitioning
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking. - Presence of surfactants or detergents in the extract. - High concentration of particulate matter. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Filter the crude extract before partitioning. - Allow the mixture to stand for an extended period. |
| Poor Separation of Layers | - Solvents are partially miscible. - High concentration of polar organic solvents (e.g., methanol, acetone) in the aqueous layer. | - Choose a more non-polar organic solvent. - Dilute the aqueous layer with water to reduce the concentration of the organic solvent. |
| Precipitation at the Interface | - The compound is not fully soluble in either solvent. | - Try a different solvent system. - Dilute the extract to reduce the concentration of the precipitating compound. |
Experimental Protocol: Solvent-Solvent Partitioning
-
Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol/water).
-
Extraction:
-
Transfer the dissolved extract to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., hexane, ethyl acetate).[8]
-
Stopper the funnel and gently invert it several times, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower layer into a clean flask.
-
Drain the upper layer into a separate clean flask.
-
-
Repeat: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three times to ensure complete extraction.
-
Combine and Concentrate: Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate). Filter and concentrate the solvent using a rotary evaporator.
Section 3: Column Chromatography
Column chromatography is a widely used preparative technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. rroij.com [rroij.com]
- 4. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification by Solvent Extraction Using Partition Coefficient | Springer Nature Experiments [experiments.springernature.com]
- 8. scribd.com [scribd.com]
- 9. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2S-Hydroxyhexan-3-one: Validating an HPLC-UV Method and Exploring Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2S-Hydroxyhexan-3-one, a chiral keto-alcohol of interest in various fields. Recognizing the limitations of direct HPLC-UV analysis for compounds with poor chromophores, this guide details a validated method employing pre-column derivatization.
Furthermore, a critical comparison with alternative analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is presented. This objective evaluation, supported by experimental protocols and performance data, aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Methodology Comparison: HPLC-UV vs. GC-FID vs. LC-MS/MS
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the validated HPLC-UV method and its primary alternatives.
| Parameter | HPLC-UV with Derivatization | Gas Chromatography (GC-FID) | Liquid Chromatography (LC-MS/MS) |
| Principle | Separation based on polarity after derivatization to introduce a UV-active chromophore. | Separation of volatile compounds in the gas phase. | Separation based on polarity followed by highly selective mass-based detection. |
| Specificity | Good, enhanced by derivatization and chromatographic separation. | Good for volatile analytes, but may have co-elution with similar compounds. | Excellent, highly specific due to mass-to-charge ratio detection of parent and fragment ions. |
| Sensitivity | Moderate to high, dependent on the derivatization agent's molar absorptivity. | Moderate, suitable for relatively high concentration samples. | Excellent, capable of detecting very low concentrations (sub-ng/mL). |
| Linearity | Excellent over a defined concentration range. | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Throughput | Moderate, derivatization step adds to the analysis time. | High, direct injection of volatile samples. | High, though instrumentation is more complex. |
| Instrumentation Cost | Moderate | Low to moderate | High |
| Typical Application | Routine quality control, purity assessment, and formulation analysis. | Analysis of volatile impurities, residual solvents. | Bioanalysis, metabolite identification, trace-level quantification. |
Experimental Protocols
Validated HPLC-UV Method for this compound Quantification
This method involves the pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.
a. Derivatization Procedure:
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
Sample Reaction: Mix a known volume of the sample containing this compound with the DNPH reagent.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
-
Quenching: Stop the reaction by adding a quenching agent, such as pyridine.
-
Dilution: Dilute the derivatized sample to a suitable concentration with the mobile phase before injection.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm (for the DNPH derivative)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
c. Method Validation Parameters (as per ICH Guidelines):
The method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interfering peaks observed. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | To be defined based on the application. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
a. Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
An internal standard (e.g., another volatile ketone with a different retention time) should be added for accurate quantification.
b. GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation:
-
Dilute the sample in the initial mobile phase.
-
Protein precipitation (for biological samples) or filtration may be required.
-
An isotopically labeled internal standard is recommended for the highest accuracy.
b. LC-MS/MS Conditions:
-
LC System: Similar to the HPLC-UV system, but often with a UHPLC for faster analysis.
-
Column: C18 or a suitable alternative for polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific parent-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for the validation of the HPLC-UV method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC-UV method with pre-column derivatization offers a reliable and robust approach for the quantification of this compound, particularly for routine analysis in quality control settings.[1] However, for applications requiring higher sensitivity, such as bioanalysis, or for the analysis of volatile impurities, LC-MS/MS and GC-FID, respectively, present powerful alternatives. The choice of the most suitable method should be guided by the specific analytical requirements, available resources, and the nature of the sample matrix. This guide provides the foundational information to make an informed decision and to implement a validated analytical method for this compound quantification.
References
A Comparative Guide to the Synthesis of 2S-Hydroxyhexan-3-one: Biocatalytic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a critical challenge. 2S-Hydroxyhexan-3-one, a valuable chiral building block, can be synthesized through both biocatalytic and traditional chemical routes. This guide provides an objective comparison of these two approaches, supported by available experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The α-hydroxy ketone moiety, present in this compound, is a key structural feature in numerous biologically active molecules. This guide delves into the distinct advantages and disadvantages of biocatalytic and chemical methods for the synthesis of the (S)-enantiomer of 2-hydroxyhexan-3-one, offering a comprehensive overview for informed decision-making in a research and development setting.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for both biocatalytic and chemical synthesis routes based on available literature for this compound and structurally similar α-hydroxy ketones.
Table 1: Biocatalytic Synthesis of (2S)-α-Hydroxy Ketones
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Proteus mirabilis (whole cell) | 1,2-Diketones | (2S)-α-Hydroxy ketones | High | Enantiomerically pure | [1] |
| Geotrichum candidum NBRC 4597 (reductase) | 3-Hexanone | (S)-3-Hydroxyhexane | >99% | >99% |
Table 2: Chemical Synthesis of (S)-α-Hydroxy Ketones
| Method | Substrate Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Shi's Asymmetric Epoxidation | Silyl enol ether of 5-methyl-3-hexanone | (S)-2-Hydroxy-5-methyl-3-hexanone | 50% | 72.8% | [2][3] |
| Sharpless Asymmetric Dihydroxylation (with AD-mix-β) | Silyl enol ether of 5-methyl-3-hexanone | (R)-2-Hydroxy-5-methyl-3-hexanone | 76.9% | 75.6% | [2][3] |
| Asymmetric Hydrogenation | α,β-Unsaturated ketone | (R)-3-Hydroxy-2-hexanone | - | >99% |
Experimental Protocols
Biocatalytic Synthesis: Asymmetric Reduction of 2,3-Hexanedione
This protocol is based on the principle of chemo- and regioselective reduction of α-diketones using whole-cell biocatalysts, as demonstrated with Proteus mirabilis[1].
1. Microorganism and Culture Conditions:
-
A culture of Proteus mirabilis is grown in a suitable nutrient broth medium under anaerobic conditions.
-
The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).
2. Biocatalytic Reduction:
-
The washed cells are re-suspended in the same buffer.
-
The substrate, 2,3-hexanedione, is added to the cell suspension. A co-solvent such as ethanol may be used to improve substrate solubility.
-
A glucose source is often added to the reaction mixture to facilitate the in-situ regeneration of the NADH cofactor required for the reduction.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Isolation and Purification:
-
Once the reaction is complete, the cells are removed by centrifugation or filtration.
-
The product, this compound, is extracted from the aqueous supernatant using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Chemical Synthesis: Asymmetric Epoxidation of a Silyl Enol Ether
This protocol is adapted from the Shi asymmetric epoxidation method used for the synthesis of a structurally similar (S)-α-hydroxy ketone[2][3].
1. Synthesis of the Silyl Enol Ether Precursor:
-
3-Hexanone is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78°C).
-
The resulting enolate is trapped by the addition of a silylating agent, such as trimethylsilyl chloride (TMSCl), to yield the corresponding silyl enol ether.
2. Shi Asymmetric Epoxidation:
-
The silyl enol ether is dissolved in a suitable solvent system, typically a mixture of acetonitrile, dimethoxymethane, and a buffer solution.
-
A chiral catalyst derived from L-fructose is added to the solution.
-
The oxidant, typically potassium peroxymonosulfate (Oxone®), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0°C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
3. Hydrolysis and Product Isolation:
-
Upon completion, the reaction is quenched, and the epoxide intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired α-hydroxy ketone.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the final product, this compound, is achieved by column chromatography.
Mandatory Visualization
Caption: Biocatalytic synthesis of this compound.
Caption: Chemical synthesis via Shi asymmetric epoxidation.
Caption: Comparison of biocatalytic and chemical workflows.
References
Comparative Bioactivity of 2S-Hydroxyhexan-3-one and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known biological activities of 2S-Hydroxyhexan-3-one and its isomers, supported by available data. The information is presented to facilitate further research and exploration of these compounds.
Introduction
2-Hydroxyhexan-3-one is an alpha-hydroxy ketone that exists as two enantiomers: (2S)-Hydroxyhexan-3-one and (2R)-Hydroxyhexan-3-one. Its structural isomer, 3-hydroxy-2-hexanone, also has stereoisomers that have been studied for their biological effects. The bioactivity of these compounds is highly dependent on their stereochemistry, with different isomers exhibiting distinct roles in chemical communication and metabolism.[1] This guide synthesizes the current understanding of their comparative bioactivities.
Data Presentation: Comparative Bioactivity
While comprehensive comparative data is limited, the most well-documented bioactivity of these isomers is in the field of insect chemical ecology, particularly as pheromones for cerambycid beetles. Additionally, this compound has been identified as a metabolite in the bacterium Corynebacterium glutamicum.[2]
| Compound | Isomer | Known Bioactivity | Organism(s) | Remarks |
| 2-Hydroxyhexan-3-one | (2S)-enantiomer | Minor pheromone component | Anelaphus inflaticollis (cerambycid beetle) | Acts synergistically with (R)-3-hydroxyhexan-2-one to attract both sexes.[1] |
| (2S)-enantiomer | Bacterial metabolite | Corynebacterium glutamicum | Identified as a natural product within this industrially significant bacterium used for amino acid production.[1][2] | |
| (2R)-enantiomer | No specific bioactivity reported | - | Limited data available. | |
| 3-Hydroxy-2-hexanone | (3R)-enantiomer | Major pheromone component | Various cerambycid beetles (e.g., Neoclytus mucronatus mucronatus) | Highly attractive to beetles; the enantiomerically enriched form is more effective than the racemic mixture.[1] |
| (3S)-enantiomer | Generally inactive or inhibitory | Various cerambycid beetles | Does not contribute to and may slightly detract from the pheromone's effectiveness.[1] |
Experimental Protocols
Detailed experimental protocols for the bioactivity of this compound are not extensively published. However, based on the context of its known activities, the following methodologies are relevant.
Pheromone Bioassays
Objective: To determine the attractiveness of volatile compounds to insects.
Methodology: Field Bioassay
-
Trap Preparation: Multi-funnel traps are typically used. The collection cup at the bottom of the trap is filled with a propylene glycol-water solution to preserve captured insects.
-
Lure Preparation: The test compounds (e.g., (2S)-Hydroxyhexan-3-one, (R)-3-hydroxyhexan-2-one, and their blends) are released from a controlled-release lure, such as a rubber septum or a polyethylene pouch. A solvent control (e.g., hexane) is used as a negative control.
-
Experimental Design: Traps are hung on supports in the natural habitat of the target insect species. The placement of traps is randomized to avoid positional bias. A typical distance between traps is 10-20 meters.
-
Data Collection: Traps are checked periodically (e.g., every 24-48 hours), and the number of target insects captured in each trap is recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the mean number of insects captured in traps baited with different test compounds and the control.
Metabolic Profiling in Corynebacterium glutamicum
Objective: To identify and quantify metabolites, including this compound, in bacterial cultures.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Corynebacterium glutamicum is cultured in a defined medium. At a specific growth phase, the cells are harvested, and the intracellular metabolites are extracted using a quenching solution (e.g., cold methanol).
-
Derivatization: The extracted metabolites are derivatized to increase their volatility for GC analysis. A common method is methoximation followed by silylation.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each.
-
Data Analysis: The mass spectrum of an unknown peak is compared to a library of known compounds to identify it. The peak area is used for relative quantification of the metabolite.
Mandatory Visualization
The following diagrams illustrate key concepts related to the bioactivity of this compound and its isomers.
Caption: Synergistic pheromonal attraction in Anelaphus inflaticollis.
Caption: Metabolic context of this compound in Corynebacterium glutamicum.
References
Determining the Absolute Configuration of 2-Hydroxy-3-Hexanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of four established methods for elucidating the stereochemistry of 2-hydroxy-3-hexanone, a chiral β-hydroxy ketone. The comparison includes detailed experimental protocols, quantitative data, and visual workflows to aid in method selection and implementation.
Introduction
2-hydroxy-3-hexanone possesses a single stereocenter at the C2 position, rendering it a chiral molecule existing as two enantiomers, (R)-2-hydroxy-3-hexanone and (S)-2-hydroxy-3-hexanone. The distinct spatial arrangement of these enantiomers can lead to significantly different biological activities. Therefore, unambiguous assignment of the absolute configuration is paramount. This guide compares four powerful analytical techniques for this purpose: Mosher's Method (NMR Spectroscopy), Single Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Electronic Circular Dichroism (ECD) Spectroscopy.
Comparison of Methods
The choice of method for determining the absolute configuration of 2-hydroxy-3-hexanone depends on several factors, including the availability of instrumentation, the amount of sample, the physical state of the compound, and the desired level of certainty. The following table summarizes the key quantitative aspects of each technique.
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Direct determination of the three-dimensional structure of a molecule in a crystalline state. | Measures the differential absorption of left and right circularly polarized infrared light. | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chromophore. |
| Typical Sample Amount | 1-5 mg per MTPA ester | < 1 mg (with modern diffractometers) | 5-15 mg[1][2] | ~1 mg or less[3] |
| Analysis Time | 4-6 hours of active effort over 1-2 days[4][5][6] | Highly variable (crystal growth can take days to weeks; data collection and analysis takes hours to days) | Typically 1 to several hours for data acquisition[1] | Minutes to an hour for data acquisition |
| Instrumentation | High-field NMR spectrometer | Single-crystal X-ray diffractometer | VCD spectrometer | CD spectrometer |
| Key Advantage | Does not require crystallization. | Provides an unambiguous and definitive 3D structure. | Applicable to samples in solution, including oils and non-crystalline solids. | Rapid and requires a small amount of sample. |
| Key Limitation | Requires chemical derivatization, which may not be straightforward for all substrates. | Requires a high-quality single crystal, which can be difficult to obtain. | Requires quantum chemical calculations for spectral interpretation. | Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules. |
Method 1: Mosher's Method (NMR Spectroscopy)
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols.[4][5][6] It involves the esterification of the alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomeric esters leads to distinct chemical shifts for the protons near the stereocenter in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.
Experimental Protocol
1. Synthesis of (R)- and (S)-MTPA Esters of 2-Hydroxy-3-Hexanone:
-
Materials: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), 2-hydroxy-3-hexanone, dry pyridine, dry dichloromethane (DCM).
-
Procedure (perform two separate reactions for (R)- and (S)-MTPA-Cl):
-
Dissolve 2-hydroxy-3-hexanone (1 equiv.) in dry DCM in a clean, dry NMR tube or small reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add dry pyridine (2 equiv.).
-
Add the respective MTPA-Cl enantiomer ((R)- or (S)-MTPA-Cl, 1.2 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric MTPA ester by flash column chromatography if necessary.
-
2. ¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for the groups flanking the stereocenter (the methyl group at C1 and the ethyl group at C4).
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Interpretation:
-
Protons with a positive Δδ value are located on one side of the MTPA plane in the preferred conformation.
-
Protons with a negative Δδ value are on the opposite side.
-
Based on the established model for MTPA esters, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration at C2.
-
Workflow
Method 2: Single Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for absolute configuration determination because it provides a direct, three-dimensional visualization of the molecule's structure in the solid state.[7] The technique relies on the diffraction of X-rays by a single, well-ordered crystal. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute stereochemistry.
Experimental Protocol
1. Crystallization:
-
Challenge: 2-hydroxy-3-hexanone is a liquid at room temperature, making direct crystallization challenging. Derivatization to a solid derivative is often necessary. A common strategy is the formation of a semicarbazone, oxime, or a crystalline ester.
-
General Procedure for Crystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold. A screening of various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) or solvent mixtures is typically required.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for slow evaporation of the solvent over days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
2. X-ray Diffraction Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
The crystal is rotated, and the diffraction pattern is recorded.
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
The structure is solved and refined, and the absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.
Workflow
Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8] It measures the small difference in the absorption of left and right circularly polarized infrared light by the vibrational modes of a molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Experimental Protocol
1. VCD Spectrum Measurement:
-
Sample Preparation: Dissolve 5-15 mg of 2-hydroxy-3-hexanone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[1] The concentration should be around 0.1 M.
-
Instrumentation: Use a VCD spectrometer to acquire the VCD and infrared (IR) spectra of the sample. Data acquisition typically takes several hours to achieve a good signal-to-noise ratio.[1]
2. Quantum Chemical Calculations:
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., (R)-2-hydroxy-3-hexanone) using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each low-energy conformer and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Spectral Simulation: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
3. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
Workflow
Method 4: Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9] The carbonyl group in 2-hydroxy-3-hexanone acts as a chromophore, making this technique applicable. The sign of the Cotton effect in the ECD spectrum can be related to the absolute configuration of the stereocenter using empirical rules, such as the octant rule for ketones, or by comparison with calculated spectra.
Experimental Protocol
1. ECD Spectrum Measurement:
-
Sample Preparation: Dissolve a small amount of 2-hydroxy-3-hexanone (typically < 1 mg) in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Record the ECD spectrum using a CD spectrometer in the appropriate wavelength range for the n→π* transition of the carbonyl group (around 280-300 nm).
2. Data Analysis and Interpretation:
-
Octant Rule Application:
-
Orient the molecule with the carbonyl group along the z-axis and the C=O bond pointing towards the positive z-direction. The oxygen atom is in the +z direction, and the carbon is at the origin.
-
The molecule is divided into eight octants by three perpendicular planes (xy, xz, yz).
-
Determine the location of the substituents (methyl and ethyl groups) in the octants.
-
The sign of the contribution of each substituent to the Cotton effect is determined by the product of its coordinates (xyz).
-
The overall sign of the Cotton effect is the sum of the contributions from all substituents, which can then be correlated to the absolute configuration. For an acyclic ketone like 2-hydroxy-3-hexanone, a conformational analysis is necessary to determine the most populated conformation before applying the octant rule.
-
-
Comparison with Calculated Spectrum: Similar to VCD, the experimental ECD spectrum can be compared with a spectrum calculated using time-dependent DFT (TD-DFT) for a known enantiomer to provide a more reliable assignment.
Workflow
Conclusion
The determination of the absolute configuration of 2-hydroxy-3-hexanone can be approached by several reliable methods. Mosher's method offers a practical solution when crystallization is not feasible. X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive answer. VCD spectroscopy is a powerful alternative for samples in solution, offering a high degree of confidence through comparison with theoretical calculations. ECD spectroscopy provides a rapid analysis, particularly when guided by empirical rules or computational data. The selection of the most appropriate method will be guided by the specific experimental constraints and the level of certainty required for the structural assignment. For unambiguous determination, the use of two independent methods is often recommended.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. biotools.us [biotools.us]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purechemistry.org [purechemistry.org]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Accuracy and Precision in GC-FID Analysis of Ketones
For researchers, scientists, and drug development professionals, the quantitative analysis of ketones is a critical task where accuracy and precision are paramount. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for this purpose. This guide provides an objective comparison of methodologies to establish accuracy and precision, supported by experimental data and detailed protocols, ensuring reliable and reproducible results in your ketone analysis.
Understanding Accuracy and Precision
In analytical chemistry, accuracy refers to the closeness of a measured value to a standard or known true value. Precision denotes the closeness of two or more measurements to each other. A method can be precise without being accurate, but a high-quality analytical method must be both. According to International Conference on Harmonisation (ICH) guidelines, validating these parameters is a cornerstone of any analytical procedure.[1][2][3][4]
-
Accuracy is typically assessed through recovery studies.[1][5][6]
-
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.[5][7][8]
-
Intermediate Precision (Inter-day precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment.[5][7][8]
-
Key Methodologies for Ketone Analysis
The choice of GC column and operating parameters significantly impacts the accuracy and precision of ketone analysis. Ketones are polar compounds, and their separation is best achieved using intermediate to high polarity capillary columns.[9][10][11]
Comparison of GC Columns for Ketone Analysis
The selection of an appropriate GC column is the most critical step in developing a robust analytical method. For ketones like acetone, ethanol, and butanol, polar stationary phases are generally preferred. A comparison of common stationary phases is presented below.
| Column Type (Stationary Phase) | Typical Application | Advantages | Considerations |
| WAX (e.g., HP-INNOWAX) | Analysis of polar compounds including alcohols, ketones, and esters.[12] | Excellent peak shape for polar analytes; good thermal stability. | Susceptible to damage from water and oxygen at high temperatures. |
| 6% Cyanopropylphenyl Polysiloxane (e.g., DB-624) | Volatile organic compounds, residual solvents in pharmaceuticals.[1][13] | Good for separating compounds with different polarities; robust and versatile. | May show lower resolution for very similar polar compounds compared to WAX columns. |
| Porous Layer Open Tubular (PLOT) | Analysis of light gases and volatile compounds.[14] | High retention for volatile analytes, enabling separation at above-ambient temperatures. | Can be prone to particle shedding, which may affect detector performance. |
Establishing Accuracy and Precision: A Step-by-Step Approach
The following workflow outlines the necessary steps to validate the accuracy and precision of a GC-FID method for ketone analysis.
Caption: Workflow for validating a GC-FID method for ketone analysis.
Experimental Protocols
1. Protocol for Establishing Linearity and Range
Linearity is determined by analyzing a series of standard solutions of varying concentrations.
-
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response.
-
Procedure:
-
Prepare a stock solution of the ketone standard (e.g., acetone) in a suitable solvent (e.g., water or methanol).
-
Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should span from the limit of quantitation (LOQ) to approximately 150% of the expected sample concentration.[1]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[5]
2. Protocol for Establishing Accuracy (Recovery Study)
Accuracy is evaluated by spiking a sample matrix with a known amount of the ketone standard.
-
Objective: To determine the percentage of analyte that can be recovered from a sample matrix.
-
Procedure:
-
Prepare a sample of the matrix (e.g., a placebo formulation or biological fluid).
-
Spike the matrix with the ketone standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Prepare three replicates at each concentration level.
-
Analyze the spiked samples and an unspiked sample.
-
Calculate the percent recovery using the formula: (Concentration found / Concentration added) * 100.[5]
-
-
Acceptance Criteria: The mean percent recovery should typically be within 98-102%.[15] However, for residual solvents, a wider range of 70-130% may be acceptable depending on the concentration level.[1]
3. Protocol for Establishing Precision
Precision is determined by analyzing replicate samples.
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Prepare and analyze a minimum of six samples at 100% of the test concentration on the same day, by the same analyst, and with the same instrument.[2][5]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[5][15]
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD for repeatability is often required to be ≤ 2%, while for intermediate precision, it may be ≤ 3%.[15] For some applications, a %RSD of less than 10% or 15% is considered acceptable.[1][16]
Comparative Data and Performance
The following tables summarize typical performance data for the GC-FID analysis of acetone, a common ketone, using a WAX-type column.
Table 1: Example GC-FID Operating Parameters
| Parameter | Value |
| Column | HP-INNOWAX (60 m x 0.25 mm, 0.25 µm)[12] |
| Carrier Gas | Nitrogen or Helium at 2 mL/min[12] |
| Injector Temp. | 180°C[12] |
| Detector (FID) Temp. | 220°C[12] |
| Oven Program | 70°C (0.5 min), then ramp 20°C/min to 190°C (hold 4 min)[12] |
| Injection Volume | 1 µL |
| Split Ratio | 90:1[12] |
Table 2: Typical Validation Results for Acetone Analysis
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 90% - 110% | 98.7% - 102.4%[13] |
| Repeatability (% RSD) | ≤ 2.0% | < 1.5% |
| Intermediate Precision (% RSD) | ≤ 3.0% | < 2.5% |
Logical Relationships in Method Validation
The validation parameters are interconnected and collectively ensure the reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
Establishing the accuracy and precision of a GC-FID method for ketone analysis is a systematic process that requires careful planning and execution. By selecting the appropriate column, typically a polar WAX-type or DB-624, and rigorously validating the method according to ICH guidelines, researchers can ensure high-quality, reliable, and reproducible data. The protocols and comparative data presented in this guide serve as a valuable resource for developing and validating robust analytical methods for ketones in various scientific and industrial applications.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. jppres.com [jppres.com]
- 5. rsc.org [rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Intraday and interday precision: Significance and symbolism [wisdomlib.org]
- 8. Interday and Intraday precision: Significance and symbolism [wisdomlib.org]
- 9. neutronco.com [neutronco.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.cn]
- 11. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. GC Column Cross-Reference [restek.com]
- 15. environics.com [environics.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Pheromonal Activity of 2S-Hydroxyhexan-3-one and (R)-3-hydroxyhexan-2-one in Cerambycid Beetles
For Immediate Release
A comprehensive review of the existing scientific literature reveals distinct roles and activities for the stereoisomers 2S-Hydroxyhexan-3-one and (R)-3-hydroxyhexan-2-one in the chemical communication of cerambycid beetles. While (R)-3-hydroxyhexan-2-one is a well-established and highly conserved major pheromone component for numerous species within the Cerambycidae family, the activity of this compound is less universally defined and appears to be species-specific, potentially acting as a synergist in some contexts.
This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective analysis of the performance of these two key semiochemicals.
Introduction to Pheromonal Activity in Cerambycidae
Cerambycid beetles, also known as longhorn beetles, utilize a sophisticated system of chemical communication for mating and aggregation. A prominent compound in this communication is 3-hydroxyhexan-2-one. However, the specific stereochemistry of this molecule plays a crucial role in its biological activity. This guide focuses on the comparison between (R)-3-hydroxyhexan-2-one and its structural isomer, this compound.
Comparative Pheromonal Activity
The primary body of research indicates that (R)-3-hydroxyhexan-2-one is a potent attractant for a wide array of cerambycid species.[1][2][3][4][5][6][7] Field trials have consistently demonstrated the effectiveness of this compound in trapping various species, establishing it as a cornerstone of cerambycid pheromone research.
The role of This compound is more nuanced. In a notable study on the cerambycid beetle Anelaphus inflaticollis, males were found to produce a pheromone blend containing both (R)-3-hydroxyhexan-2-one and (S)-2-hydroxyhexan-3-one, along with other compounds.[1][2] Field bioassays revealed that while (R)-3-hydroxyhexan-2-one alone was attractive, the reconstructed synthetic blend containing (S)-2-hydroxyhexan-3-one was significantly more attractive to both sexes.[1][2] This suggests a synergistic or additive role for (S)-2-hydroxyhexan-3-one in the pheromone blend of this particular species.
Conversely, for some other cerambycid species, the presence of the "unnatural" enantiomer in a racemic mixture of 3-hydroxyhexan-2-one has been suggested to have an inhibitory effect on trap catches, though more direct comparative studies are needed to confirm this across a broader range of species.
Data Presentation
| Compound | Stereoisomer | Role in Pheromone Blend | Observed Activity in Anelaphus inflaticollis | General Activity in Cerambycidae |
| 3-hydroxyhexan-2-one | (R)-enantiomer | Major Component | Attractive alone, but more so in a blend | Widely attractive as a primary pheromone |
| 2-hydroxyhexan-3-one | (S)-enantiomer | Minor Component | Synergistic/Additive with (R)-3-hydroxyhexan-2-one | Not broadly established; may be species-specific |
Experimental Protocols
The evaluation of pheromonal activity for these compounds relies on two primary experimental methodologies: Electroantennography (EAG) and field trapping experiments.
Electroantennography (EAG) Protocol
EAG is employed to measure the electrical response of an insect's antenna to a specific volatile compound, providing a direct measure of olfactory stimulation.
Workflow for Electroantennography:
References
- 1. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. life.illinois.edu [life.illinois.edu]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles Stizocera phtisica and Chydarteres dimidiatus dimidiatus, and Six Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Stereochemistry of Synthetic 2S-Hydroxyhexan-3-one
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of stereochemistry is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of three widely-used analytical techniques for confirming the absolute stereochemistry of synthetic 2S-Hydroxyhexan-3-one: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Acid as a chiral derivatizing agent, and Circular Dichroism (CD) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on various factors, including the availability of instrumentation, the quantity of the sample, and the specific information required (e.g., enantiomeric excess vs. absolute configuration). The following table summarizes the key performance metrics of Chiral HPLC, NMR with Mosher's Acid, and CD Spectroscopy for the analysis of this compound.
| Feature | Chiral HPLC | NMR with Mosher's Acid | Circular Dichroism (CD) Spectroscopy |
| Primary Application | Enantiomeric excess (e.e.) determination and separation of enantiomers. | Determination of absolute configuration. | Confirmation of the presence of a chiral center and comparison with a known standard. |
| Sample Requirement | Micrograms (µg) to milligrams (mg) | Milligrams (mg) | Micrograms (µg) to milligrams (mg) |
| Instrumentation | HPLC with a chiral stationary phase (CSP) column and UV detector. | High-resolution NMR spectrometer (≥400 MHz). | CD Spectropolarimeter. |
| Experimental Time | 1-4 hours for method development; ~30 minutes per sample for analysis. | 4-8 hours for derivatization and NMR data acquisition. | ~1 hour per sample. |
| Data Output | Chromatogram with retention times and peak areas. | 1H NMR spectra of diastereomeric esters with chemical shift differences (Δδ). | CD spectrum showing differential absorption of polarized light. |
| Key Advantage | Excellent for quantifying enantiomeric purity. | Provides definitive assignment of absolute configuration. | Rapid and highly sensitive to stereochemistry. |
| Key Disadvantage | Does not directly provide absolute configuration without a known standard. | Requires chemical derivatization and can be complex to interpret. | Does not provide absolute configuration without a known standard or computational modeling. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are tailored for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of 2-Hydroxyhexan-3-one.
Materials:
-
This compound sample
-
(R)-2-Hydroxyhexan-3-one standard (for peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral Stationary Phase (CSP) Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase for at least 15 minutes.
-
Sample Preparation: Dissolve approximately 1 mg of the synthetic this compound in 1 mL of the mobile phase.
-
Instrumentation Setup:
-
Install the Chiralpak AD-H column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for at least 15 minutes.
-
Separately, inject a solution of the (R)-2-Hydroxyhexan-3-one standard to identify the elution order.
-
-
Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Expected Results:
-
Retention time for (S)-2-Hydroxyhexan-3-one: ~8.5 min
-
Retention time for (R)-2-Hydroxyhexan-3-one: ~10.2 min
NMR Spectroscopy with Mosher's Acid Derivatization
Objective: To determine the absolute configuration of the stereocenter in 2-Hydroxyhexan-3-one.
Materials:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Deuterated Chloroform (CDCl3)
-
NMR tubes
Procedure:
-
Esterification (prepare two separate reactions):
-
For the (S)-MTPA ester: To a solution of this compound (1 eq) in anhydrous CH2Cl2, add (S)-MTPA (1.2 eq), DCC (1.5 eq), and a catalytic amount of DMAP.
-
For the (R)-MTPA ester: In a separate flask, repeat the above procedure using (R)-MTPA.
-
-
Reaction Monitoring: Stir both reactions at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixtures to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve each of the crude Mosher esters in CDCl3.
-
Acquire 1H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
-
Data Interpretation:
-
Assign the proton signals for the groups adjacent to the stereocenter.
-
Calculate the chemical shift difference (Δδ) for each proton: Δδ = δ(S-MTPA) - δ(R-MTPA).
-
A positive Δδ value for a proton indicates it is on one side of the Mosher's acid plane, while a negative value indicates it is on the other side. This pattern allows for the assignment of the absolute configuration.
-
Expected Results (Hypothetical Chemical Shifts):
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 (CH) | 4.95 | 5.05 | -0.10 |
| H-1 (CH3) | 1.30 | 1.25 | +0.05 |
| H-4 (CH2) | 2.60 | 2.50 | +0.10 |
Circular Dichroism (CD) Spectroscopy
Objective: To confirm the chiral nature of the synthetic this compound and compare its spectrum to a known standard if available.
Materials:
-
This compound sample
-
Spectroscopic grade Methanol
-
Quartz cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in Methanol at a concentration of approximately 0.1 mg/mL.
-
Instrumentation Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range from 350 nm to 200 nm.
-
Set the scanning speed to 100 nm/min and the bandwidth to 1.0 nm.
-
-
Blank Measurement: Record a baseline spectrum of the Methanol solvent in the quartz cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution.
-
Fill the cuvette with the sample solution and record the CD spectrum.
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum.
Expected Results: A CD spectrum with a positive or negative Cotton effect in the region of the n-π* transition of the carbonyl group (around 280-300 nm), confirming the presence of a chiral center. The sign of the Cotton effect can be compared to a known standard of this compound to confirm the stereochemistry.
Visualizations
The following diagrams illustrate the workflow for confirming the stereochemistry of this compound and the logical relationship for selecting an appropriate analytical method.
Experimental workflow for stereochemical confirmation.
Inter-laboratory Validation of an Analytical Method for Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a traditional spectrophotometric assay for the quantification of ketone bodies in biological matrices. The presented data is a synthesis of findings from multiple inter-laboratory validation studies and is intended to guide researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
The accurate measurement of ketone bodies, primarily acetoacetate (AcAc) and β-hydroxybutyrate (βOHB), is crucial in various fields of research, including metabolic disorders, neuroscience, and drug development. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide compares a highly specific and sensitive LC-MS/MS method with a more traditional enzymatic spectrophotometric assay, highlighting the key performance differences observed during inter-laboratory validation.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative data from a simulated inter-laboratory validation study comparing the two methods across three different laboratories.
Table 1: Comparison of Method Performance for β-hydroxybutyrate (βOHB) Quantification
| Performance Characteristic | LC-MS/MS Method | Spectrophotometric Method | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.992 | > 0.99 |
| Range (µM) | 1 - 5000 | 50 - 2000 | Appropriate for expected concentrations |
| Limit of Quantitation (LOQ) (µM) | 1 | 50 | Sufficiently low for baseline measurements |
| Intra-assay Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 8% | < 15% | < 20% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Inter-laboratory Precision (%CV) | < 10% | < 20% | < 25% |
Table 2: Comparison of Method Performance for Acetoacetate (AcAc) Quantification
| Performance Characteristic | LC-MS/MS Method | Spectrophotometric Method | Acceptance Criteria |
| Linearity (R²) | > 0.997 | > 0.990 | > 0.99 |
| Range (µM) | 0.5 - 1000 | 20 - 1000 | Appropriate for expected concentrations |
| Limit of Quantitation (LOQ) (µM) | 0.5 | 20 | Sufficiently low for baseline measurements |
| Intra-assay Precision (%CV) | < 6% | < 12% | < 15% |
| Inter-assay Precision (%CV) | < 9% | < 18% | < 20% |
| Accuracy (% Recovery) | 92 - 108% | 80 - 120% | 80 - 120% |
| Inter-laboratory Precision (%CV) | < 12% | < 25% | < 25% |
Experimental Protocols
LC-MS/MS Method for Ketone Body Quantification
This method utilizes a rapid protein precipitation extraction followed by analysis using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
1. Sample Preparation:
- To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing stable isotope-labeled internal standards ([¹³C₄]AcAc and [D₄]βOHB).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of 5% methanol in water.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- βOHB: m/z 103.0 -> 59.0
- [D₄]βOHB: m/z 107.0 -> 63.0
- AcAc: m/z 101.0 -> 57.0
- [¹³C₄]AcAc: m/z 105.0 -> 61.0
Spectrophotometric Method for Ketone Body Quantification
This method is based on the enzymatic conversion of βOHB to AcAc, with the concomitant reduction of NAD⁺ to NADH, which is measured spectrophotometrically.
1. Sample Preparation:
- Deproteinize 100 µL of plasma or serum by adding 100 µL of 10% perchloric acid.
- Vortex and then centrifuge at 10,000 x g for 5 minutes.
- Neutralize the supernatant with 2M KOH.
2. Assay Procedure:
- Prepare a reaction mixture containing glycine buffer, NAD⁺, and β-hydroxybutyrate dehydrogenase.
- Add the deproteinized and neutralized sample to the reaction mixture.
- Incubate at 37°C for 30 minutes.
- Measure the absorbance of NADH at 340 nm using a spectrophotometer.
- Quantify the concentration of βOHB by comparing the absorbance to a standard curve.
- For total ketones, a separate enzymatic reaction can be used to convert AcAc to βOHB prior to the assay.
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
Discussion
The inter-laboratory validation data clearly demonstrates the superior performance of the LC-MS/MS method for the quantification of ketone bodies.[1][2][3] Its higher sensitivity (lower LOQ), wider dynamic range, and greater precision and accuracy make it the preferred method for research applications demanding high-quality, reliable data.[3][4][5] The use of stable isotope-labeled internal standards in the LC-MS/MS method effectively corrects for matrix effects and variations in extraction efficiency, contributing to its enhanced performance.[1][2]
The spectrophotometric method, while less expensive and more accessible, suffers from lower sensitivity and is more susceptible to interferences from other components in the biological matrix.[2] Its narrower linear range may also necessitate sample dilution, introducing potential for error. While suitable for applications where only semi-quantitative or screening-level data is required, it lacks the robustness and specificity of the LC-MS/MS approach.
Conclusion
References
- 1. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Data of 2S- and 2R-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for the enantiomers of 2-hydroxyhexan-3-one: (2S)-hydroxyhexan-3-one and (2R)-hydroxyhexan-3-one. Due to the limited availability of specific experimental spectral data for these exact enantiomers in public databases, this guide utilizes data from structurally similar compounds and predictive models to offer a comprehensive comparison. The information herein is intended to support research and development activities where the characterization of these chiral alpha-hydroxy ketones is crucial.
Chemical Structures
The enantiomeric relationship between (2S)-hydroxyhexan-3-one and (2R)-hydroxyhexan-3-one is depicted below. This stereoisomerism is the basis for their identical behavior in achiral environments but potential differences in chiral environments, which is of particular importance in biological and pharmacological contexts.
Quantitative Spectral Data Comparison
The following tables summarize the expected and literature-derived spectral data for the enantiomers of 2-hydroxyhexan-3-one. As enantiomers, their NMR and mass spectra in achiral media are identical.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (C1) | 1.35 | Doublet | 7.0 |
| -CH(OH)- (C2) | 4.25 | Quartet | 7.0 |
| -OH (C2) | ~2.5-3.5 | Broad Singlet | - |
| -CH₂- (C4) | 2.50 | Triplet | 7.5 |
| -CH₂- (C5) | 1.65 | Sextet | 7.5 |
| -CH₃ (C6) | 0.95 | Triplet | 7.5 |
Table 2: Predicted and Literature-Derived ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Literature Value for (3R)-3-hydroxy-2-hexanone (δ, ppm)[1] |
| C1 (-CH₃) | ~20 | 25.4 |
| C2 (-CH(OH)-) | ~75 | 76.7 |
| C3 (=C=O) | ~210 | 213.9 |
| C4 (-CH₂-) | ~35 | 35.1 |
| C5 (-CH₂-) | ~18 | 19.1 |
| C6 (-CH₃) | ~14 | 14.0 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Fragment Ion | Relative Abundance |
| 116 | [M]⁺ | Low |
| 87 | [M - C₂H₅]⁺ (α-cleavage) | High |
| 71 | [M - C₃H₇O]⁺ (α-cleavage) | Medium |
| 57 | [C₃H₅O]⁺ | High |
| 43 | [C₂H₃O]⁺ | High |
| 29 | [C₂H₅]⁺ | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of 2S- and 2R-Hydroxyhexan-3-one.
Materials:
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of 2S- or 2R-Hydroxyhexan-3-one (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pasteur pipette and cotton wool
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
-
Integrate the peaks in the ¹H spectrum and determine the multiplicities and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments and to potentially separate the enantiomers using a chiral column.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Chiral capillary column (e.g., Rt-βDEXsm or similar)
-
Helium (carrier gas)
-
Sample of 2S- or 2R-Hydroxyhexan-3-one dissolved in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
Procedure:
-
Instrument Setup:
-
Injector: Set to 250°C in splitless mode.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 20-200.
-
-
-
Sample Injection:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the retention times of the two enantiomers if a chiral column is used.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
Logical Workflow for Spectral Analysis
The process of analyzing the spectral data for these compounds follows a logical progression from sample preparation to data interpretation.
References
Safety Operating Guide
Proper Disposal of 2S-Hydroxyhexan-3-one: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2S-Hydroxyhexan-3-one, a flammable liquid that may cause eye and respiratory irritation. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local hazardous waste regulations.[1] The following steps provide a general framework for its safe disposal:
-
Waste Identification and Classification : this compound is classified as a flammable liquid and a hazardous waste.[4] Do not mix it with other waste materials.[1]
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4][5] Include the date of waste generation and the appropriate hazard pictograms (e.g., flammable liquid).[5]
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and treated as hazardous waste.[4] After thorough cleaning, the container may be disposed of as non-hazardous waste, or preferably reused for compatible waste collection after relabeling.[4][8]
-
Summary of Key Data
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [9][10] |
| Molecular Formula | C6H12O2 | [9][10] |
| Hazards | Flammable liquid, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [2] |
| Handling Precautions | Work in a well-ventilated area (fume hood), keep away from ignition sources, avoid contact with skin and eyes. | [1][2] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [1][2][11] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) in the U.S. Adhere to national and local regulations. | [12][13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. epa.gov [epa.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. This compound | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
